1-Cyclopropyl-1H-pyrazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMPPAXSPFYJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679546 | |
| Record name | 1-Cyclopropyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240565-06-3 | |
| Record name | 1-Cyclopropyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Cyclopropyl-1H-pyrazol-3-amine synthesis pathways
This guide details the synthesis of 1-Cyclopropyl-1H-pyrazol-3-amine , a critical heterocyclic scaffold in medicinal chemistry, particularly for Janus Kinase (JAK) and RIPK1 inhibitors.[1][2]
Unlike its tautomeric isomer (5-cyclopropyl-1H-pyrazol-3-amine), the 1-cyclopropyl variant features the cyclopropyl group attached directly to the pyrazole nitrogen (N1), fixing the regiochemistry and preventing tautomeric shifting.[1][2] This structural rigidity is often essential for target specificity in drug design.[2]
Part 1: Strategic Analysis & Retrosynthesis
The synthesis of 1-substituted-3-aminopyrazoles presents a classic regioselectivity challenge. The two nitrogen atoms in the pyrazole ring and the exocyclic amine compete for functionalization.
Retrosynthetic Disconnections:
-
N-N Bond Formation (De Novo): Cyclization of a hydrazine derivative with a 3-carbon electrophile.[2]
-
Challenge: Controlling whether the substituted hydrazine nitrogen attacks the carbonyl or the nitrile/Michael acceptor determines if the product is the 1-isomer or the 5-isomer.
-
-
C-N Bond Formation (Cross-Coupling): Direct N-arylation/alkylation of the pre-formed pyrazole ring.
-
Challenge: N-alkylation of pyrazoles with cyclopropyl halides is difficult due to the high strain and poor reactivity of cyclopropyl electrophiles in SN2 reactions.
-
-
Functional Group Interconversion: Curtius rearrangement of a 3-carboxylic acid precursor.[2]
Part 2: Synthesis Pathways
Pathway A: The Modern Cross-Coupling Route (Chan-Lam)
Best for: Late-stage functionalization, medicinal chemistry scale (mg to g), and high regioselectivity.
This pathway utilizes the Chan-Lam-Evans coupling , a copper-catalyzed oxidative coupling between an N-nucleophile (3-aminopyrazole) and an organoboron species (cyclopropylboronic acid).[1][2] Unlike Palladium-catalyzed couplings, this occurs under mild, aerobic conditions.[2]
Protocol:
-
Reagents:
-
Substrate: 3-Aminopyrazole (or N-Boc-3-aminopyrazole to prevent exocyclic amine coupling).[1][2]
-
Coupling Partner: Cyclopropylboronic acid (2.0 equiv).
-
Catalyst: Cu(OAc)₂ (0.1–1.0 equiv).
-
Ligand: 2,2'-Bipyridine (Bipy) or 1,10-Phenanthroline (1.0 equiv).[1]
-
Base: Na₂CO₃ or Et₃N (2.0 equiv).
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH).
-
Oxidant: Atmospheric Oxygen (open air) or dry air balloon.
-
-
Step-by-Step Methodology:
-
Step 1: Dissolve 3-aminopyrazole (1.0 mmol) and cyclopropylboronic acid (2.0 mmol) in DCE (5 mL).
-
Step 2: Add Cu(OAc)₂ (0.1 mmol) and 2,2'-bipyridine (0.1 mmol). The solution will turn deep blue/green.
-
Step 3: Add Na₂CO₃ (2.0 mmol) and stir the suspension vigorously at 70°C under an air atmosphere (or O₂ balloon) for 12–24 hours.
-
Step 4: Monitor via LC-MS.[1][2] The N1-cyclopropyl product is typically favored over the N2-isomer due to steric and electronic factors, though mixtures can occur.[2]
-
Step 5: Filter through a Celite pad to remove copper salts. Concentrate and purify via flash chromatography (EtOAc/Hexanes).
-
Mechanism & Logic: The Cu(II) species coordinates with the pyrazole nitrogen and the boronic acid. Transmetallation followed by reductive elimination forms the C-N bond. The presence of oxygen re-oxidizes Cu(I) back to Cu(II) to close the catalytic cycle.
Pathway B: The Classical Cyclization (Industrial Standard)
Best for: Large-scale production (kg), lower cost, and de novo construction.
This route relies on the condensation of Cyclopropylhydrazine with 2-Chloroacrylonitrile .[2] The regiochemistry is driven by the nucleophilicity of the hydrazine nitrogens.[3]
Protocol:
-
Reagents:
-
Step-by-Step Methodology:
-
Step 1 (Free Basing): Neutralize cyclopropylhydrazine HCl (10 mmol) with K₂CO₃ in Ethanol (20 mL) at 0°C.
-
Step 2 (Addition): Dropwise add 2-chloroacrylonitrile (10 mmol) while maintaining temperature <10°C. The substituted nitrogen (NH-R) is more nucleophilic and attacks the Michael acceptor (terminal CH₂).[1]
-
Step 3 (Cyclization): Heat the mixture to reflux (78°C) for 4–6 hours. The intramolecular attack of the terminal NH₂ on the nitrile carbon closes the ring.
-
Step 4 (Aromatization): Elimination of HCl occurs in situ (or requires a second equivalent of base) to aromatize the ring, yielding this compound.[1][2]
-
Regioselectivity Note: Reaction of alkylhydrazines with 2-chloroacrylonitrile selectively yields the 1-alkyl-3-aminopyrazole .[1][2]
-
Contrast: Reaction with ethyl cyanoacetate or 3-ethoxyacrylonitrile often yields mixtures or the 5-amino isomer.[1][2]
Part 3: Visualization of Pathways
Figure 1: Synthesis Workflow Diagram
Caption: Dual pathways for synthesis. Top: Chan-Lam coupling (convergent).[1][2] Bottom: De novo cyclization (linear).
Part 4: Comparison of Methods
| Feature | Pathway A: Chan-Lam Coupling | Pathway B: De Novo Cyclization |
| Starting Material | 3-Aminopyrazole (Commercial) | Cyclopropylhydrazine (Specialty) |
| Regioselectivity | High (N1 favored with ligands) | High (Substrate controlled) |
| Scalability | Moderate (Copper waste management) | High (Standard organic steps) |
| Cost | Higher (Boronic acid price) | Lower (Bulk reagents) |
| Key Risk | N-arylation of exocyclic amine | Handling of toxic nitriles |
Part 5: Analytical Validation
To confirm the identity of This compound versus the 5-cyclopropyl isomer:
-
NOE (Nuclear Overhauser Effect): Irradiate the cyclopropyl methine proton.
-
1H NMR (DMSO-d6):
References
-
Chan-Lam Coupling Mechanism & Scope
-
General Aminopyrazole Synthesis
-
Regioselectivity in Pyrazole Synthesis
-
Commercial Reference & CAS Data
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- 2. Page loading... [wap.guidechem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TR2021008599T - METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazol-3-amine (CAS No. 1240565-06-3): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazol-3-amine, a heterocyclic amine that has emerged as a critical building block in medicinal chemistry. The unique structural combination of a cyclopropyl group and an aminopyrazole core imparts favorable physicochemical and pharmacological properties to derivative compounds, making it a sought-after intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details the compound's properties, provides a validated synthesis protocol, outlines its complete spectroscopic characterization, and explores its application in the development of novel drug candidates, supported by mechanistic insights and extensive references.
Introduction: The Strategic Importance of the Cyclopropyl-Aminopyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs for its ability to engage in a wide range of biological interactions.[1] Its derivatives exhibit a broad spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate lipophilicity. The fusion of these two pharmacophores in this compound creates a versatile building block with significant potential for generating novel drug candidates.
This guide serves as a senior application scientist's perspective on leveraging this key intermediate, focusing on the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is fundamental to its effective use in synthesis and research.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction planning, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 1240565-06-3 | [3] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | [3] |
| Physical Form | Liquid or Solid or Semi-solid | [3] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [3] |
Safety and Handling
Proper handling is crucial when working with reactive chemical intermediates. The following GHS hazard information is based on available safety data sheets.
| Hazard Statement | Precautionary Statement | Source(s) |
| Causes severe skin burns and eye damage (H314) | Wear protective gloves/protective clothing/eye protection/face protection (P280). | [5] |
| Harmful if swallowed (H302) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). | [5] |
| Causes skin irritation (H315) | Immediately call a POISON CENTER or doctor/physician (P310). | [5] |
| Causes serious eye irritation (H319) | ||
| May cause respiratory irritation (H335) |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Synthesis and Mechanism
The synthesis of aminopyrazoles is a well-established area of heterocyclic chemistry. The most versatile and common method for producing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine derivative.[6] This reaction proceeds through a plausible mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[6]
For the synthesis of the isomeric 3-amino-5-cyclopropyl-1H-pyrazole , a direct and efficient one-pot reaction from cyclopropyl acetonitrile is a highly effective and analogous method.
Conceptual Synthesis Pathway
The logical pathway for synthesizing aminopyrazoles from β-functionalized nitriles is a cornerstone of heterocyclic chemistry. The following diagram illustrates the general and widely accepted mechanism.
Caption: General mechanism for 5-aminopyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 3-Amino-5-cyclopropyl-1H-pyrazole
This protocol is adapted from established methods for the synthesis of aminopyrazoles from nitriles and serves as a reliable procedure for obtaining the target compound's isomer, which is a common starting material in many of the same applications.
Materials:
-
Cyclopropylacetonitrile
-
Hydrazine hydrate
-
Ethanol
-
Sodium ethoxide solution (21% in ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropylacetonitrile in ethanol.
-
Reagent Addition: While stirring, slowly add a solution of sodium ethoxide in ethanol to the flask. Following this, add hydrazine hydrate dropwise. The causality for this order of addition is to generate the reactive species in situ under basic conditions, which facilitates the condensation.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy for the cyclization step.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a suitable acid (e.g., dilute HCl) to a pH of approximately 7.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-amino-5-cyclopropyl-1H-pyrazole.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of a typical aminopyrazole will show characteristic signals for the pyrazole ring protons, the amino group protons (often a broad singlet), and the protons of the substituent groups. For this compound, one would expect to see signals for the cyclopropyl protons in the upfield region (approx. 0.5-1.0 ppm), and distinct signals for the two protons on the pyrazole ring.[7][8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the pyrazole ring typically appear in the aromatic region of the spectrum.[8][9]
Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
-
Expected Molecular Ion Peak: For C₆H₉N₃, the expected [M+H]⁺ peak would be at m/z 124.0869.[10]
Applications in Drug Discovery: A Focus on Kinase Inhibitors
This compound and its isomers are highly valued as intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Synthesis of RIPK1 Inhibitors for Inflammatory Diseases
Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[11] The 1H-pyrazol-3-amine scaffold has been successfully utilized to develop potent and selective RIPK1 inhibitors.[11]
The general synthetic approach involves a nucleophilic aromatic substitution reaction between the aminopyrazole and a suitable heterocyclic partner, often a substituted pyrimidine or pyridine.
Caption: General scheme for kinase inhibitor synthesis.
Experimental Example: Coupling with a Chloropyrimidine
-
Reaction Setup: In a microwave vial, combine this compound, the desired 2-chloropyrimidine derivative, and a suitable base (e.g., diisopropylethylamine - DIPEA) in a solvent such as 2-butanol or N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture in a microwave reactor to a temperature between 120-150°C for 1-3 hours. Microwave irradiation is often employed to accelerate the reaction and improve yields.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The crude product is then purified by chromatography to yield the desired pyrazolopyrimidine.
Structure-Activity Relationship (SAR) Insights
The cyclopropyl group at the N1 position of the pyrazole ring is often crucial for achieving high potency and selectivity. SAR studies have shown that this group can fit into specific hydrophobic pockets of the kinase active site, enhancing binding affinity.[11] The amino group at the 3-position serves as a key attachment point for building out the rest of the inhibitor molecule, allowing for the exploration of various substituents to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its unique structural features make it an ideal starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors for cancer and inflammatory diseases. This guide has provided a comprehensive overview of its properties, a reliable synthesis strategy, and a detailed look at its application in medicinal chemistry. The protocols and insights presented herein are intended to empower researchers and scientists to effectively utilize this versatile building block in their own drug development programs.
References
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CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
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PubChemLite. (n.d.). 1-cyclopropyl-1h-pyrazol-4-amine (C6H9N3). Retrieved from [Link][10]
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MDPI. (2021). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molecules, 26(15), 4478.[9][12]
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MDPI. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Molecules, 30(1), 123.
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Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.[11][13]
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Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.[1]
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MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1754.[7]
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Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-162.[6]
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Al-Zaydi, K. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(11), 7949-7961.[14]
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ACS Publications. (2025). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Figshare.[13]
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ResearchGate. (n.d.). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link][15]
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ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link][16]
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Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Retrieved from [17]
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Semantic Scholar. (n.d.). 1H-pyrazol-4-yl) amino) quinazolin-6-yl. Retrieved from [Link]-amino)-quinazolin-6-yl-Zhang-Li/e1b2f3a9c8e8d9e9c9b9f9e9f9e9f9e9f9e9f9e9)[18]
-
ResearchGate. (2013). Amination products of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]
- MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(15), 4933.
-
Jimeno, M. L., et al. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.[8]
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MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3244.[12]
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Journal of Organic Chemistry and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. JOCPR, 2(1), 1-5.[3]
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1-Cyclopropyl-1H-pyrazol-3-amine: Physicochemical Profile and Synthetic Utility
This in-depth technical guide details the physicochemical properties, synthesis, and applications of 1-Cyclopropyl-1H-pyrazol-3-amine (CAS 1240565-06-3).[1]
Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary
This compound is a specialized heterocyclic building block used primarily in the design of kinase inhibitors (e.g., BTK, RIPK1, CDK16) and advanced materials.[1] It is characterized by a pyrazole core substituted with an amine at the 3-position and a cyclopropyl group at the 1-position (nitrogen).[1]
This molecule is distinct from its constitutional isomer, 5-cyclopropyl-1H-pyrazol-3-amine , a difference that is critical in structure-activity relationship (SAR) studies.[1] The cyclopropyl moiety provides unique metabolic stability and conformational restriction compared to standard alkyl groups (methyl/ethyl), making this scaffold highly valuable in optimizing drug pharmacokinetics.[1]
Structural Identification & Differentiation
A common source of experimental error is the confusion between the 1-cyclopropyl and 5-cyclopropyl isomers. While tautomerism exists in unsubstituted pyrazoles, N-substitution locks the regiochemistry.[1]
Table 1: Isomer Differentiation
| Feature | This compound | 5-Cyclopropyl-1H-pyrazol-3-amine |
| CAS Number | 1240565-06-3 | 175137-46-9 |
| Structure | Cyclopropyl on Ring Nitrogen (N1) | Cyclopropyl on Ring Carbon (C5) |
| Symmetry | Asymmetric substitution | Asymmetric substitution |
| Common Use | Specific Kinase Scaffolds (e.g., PCTAIRE) | General Pyrazole Building Block |
| Reactivity | N2 is the only basic ring nitrogen | N1 and N2 are tautomeric (if NH unsubstituted) |
Structural Visualization (DOT Diagram)
The following diagram illustrates the structural distinction and numbering.
Caption: Comparison of N-cyclopropyl (Target) vs. C-cyclopropyl isomers. Note the fixed position of the cyclopropyl group on Nitrogen in the target molecule.[1]
Physicochemical Properties
The N-cyclopropyl group exerts an electron-donating inductive effect (+I) while increasing lipophilicity compared to a methyl group.[1]
Table 2: Physical & Chemical Data
| Property | Value / Description | Note |
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| Physical State | Liquid or Low-melting Solid | Tends to oil out; crystallizes at low temp. |
| Boiling Point | ~260°C (Predicted) | High BP due to H-bonding (amine).[1] |
| Density | ~1.16 g/mL | Denser than water.[1] |
| pKa (Conj. Acid) | ~3.5 - 4.0 (Exocyclic Amine) | Weak base; less basic than aniline due to pyrazole electron withdrawal.[1] |
| LogP | ~0.4 - 0.8 | Moderate polarity; good aqueous solubility for a fragment.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in polar organic solvents.[1] |
| Stability | Air Sensitive / Hygroscopic | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
Synthesis & Manufacturing
The synthesis of This compound requires building the pyrazole ring onto the cyclopropyl hydrazine to ensure the correct regiochemistry. Direct alkylation of 3-aminopyrazole with cyclopropyl halides is not recommended due to poor selectivity (yielding mixtures of N1/N2 alkylation and poly-alkylation).[1]
Recommended Route: Cyclocondensation
Reaction: Cyclopropylhydrazine + 3-Ethoxyacrylonitrile
-
Reagents:
-
Mechanism:
-
Step 1: The free base of cyclopropylhydrazine attacks the
-carbon of 3-ethoxyacrylonitrile (Michael-type addition-elimination), displacing ethanol.[1] -
Step 2: Intramolecular cyclization of the hydrazone nitrogen onto the nitrile carbon.[1]
-
Step 3: Tautomerization to form the aromatic pyrazole amine.[1]
-
Synthesis Workflow (DOT Diagram)
Caption: Regioselective synthesis pathway using cyclopropylhydrazine to ensure N1-cyclopropyl placement.
Reactivity & Applications in Drug Discovery[1]
Chemical Reactivity Profile
-
Nucleophilicity: The exocyclic amine (-NH₂) is the primary nucleophile.[1] It reacts readily with:
-
Ring Reactivity: The C4 position is electron-rich and susceptible to electrophilic aromatic substitution (e.g., halogenation with NBS/NIS), allowing for further functionalization.[1]
Medicinal Chemistry Applications
This scaffold is a bioisostere for N-methyl or N-phenyl pyrazoles. The cyclopropyl group offers:
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450 oxidation than an ethyl or isopropyl group.[1]
-
Kinase Selectivity: The steric bulk of the cyclopropyl group can fill hydrophobic pockets in the ATP-binding site of kinases (e.g., the "gatekeeper" region).[1]
-
Target Classes:
Materials Science (Graphene Functionalization)
Recent research indicates the use of this compound to functionalize graphene oxide. The amine forms covalent amide linkages with carboxylic acid defects on the graphene sheet, enhancing dispersibility and antimicrobial properties.[1]
Safety & Handling Protocol
Hazard Classification (GHS):
Handling Procedures:
-
PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.[1] Work in a fume hood.
-
Storage: The compound is air-sensitive and potentially hygroscopic.[1] Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids.[1]
References
-
Synthesis & Kinase Inhibition: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH).[1]
-
Graphene Functionalization: Preparation method of antibacterial graphene slurry.[1] Patent CN105176149A.[1]
-
Safety Data: Safety Data Sheet: this compound.[2][3] BLD Pharmatech.[1]
-
General Pyrazole Chemistry: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules.[1]
Sources
Chemo-Structural Profile and Synthetic Utility of 1-Cyclopropyl-1H-pyrazol-3-amine
Introduction & Structural Identity
1-Cyclopropyl-1H-pyrazol-3-amine is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Unlike its C-cyclopropyl isomers (e.g., 5-cyclopropyl-1H-pyrazol-3-amine), this molecule features a cyclopropyl group directly attached to the pyrazole nitrogen (N1).
This N-substitution is critical: it effectively "locks" the annular tautomerism of the pyrazole ring, forcing the N2 nitrogen to act exclusively as a hydrogen bond acceptor while the exocyclic amine functions as a donor. This defined hydrogen-bonding vector is highly prized for designing rigid ligands that bind to ATP-binding pockets in enzymes like RIPK1 and Janus Kinases (JAKs) .
Core Chemical Data[1]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1240565-06-3 |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| Exact Mass | 123.0796 |
| Appearance | Viscous oil or low-melting solid (depending on purity/salt form) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Structural Visualization
The following diagram illustrates the specific connectivity, highlighting the N1-cyclopropyl attachment which distinguishes it from common regioisomers.
Figure 1: Connectivity map of this compound, highlighting the N1-substitution that locks tautomerism.
Physicochemical Properties & "Cyclopropyl Effect"
The cyclopropyl group is not merely a space-filling substituent; it imparts unique electronic and steric properties known as the "cyclopropyl effect." The strained C-C bonds (60° angles) possess significant p-character (hybridization ~sp⁵), allowing the cyclopropyl ring to conjugate with the pyrazole
Key Physicochemical Parameters[1][2][3][4]
| Parameter | Value (Predicted/Exp) | Significance in Drug Design |
| LogP | ~0.6 - 0.9 | Ideal for fragment-based drug discovery (FBDD); allows room for lipophilic additions. |
| TPSA | ~52 Ų | Indicates good membrane permeability and potential for CNS penetration if derivatized. |
| H-Bond Donors | 2 (Amine) | Critical for interacting with the "hinge region" of kinase domains. |
| H-Bond Acceptors | 2 (N2, Amine N) | Facilitates water-mediated bridging or direct backbone interactions. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | The pyrazole N2 is weakly basic; the exocyclic amine is less basic than aniline due to delocalization. |
Synthetic Pathways (Technical Guide)
Synthesizing N-cyclopropyl pyrazoles is challenging because cyclopropyl halides do not undergo standard Sₙ2 reactions due to ring strain and I-strain. Therefore, direct alkylation of a pre-formed pyrazole often fails or requires harsh conditions.
The authoritative route involves constructing the pyrazole ring using a cyclopropyl-containing precursor.
Recommended Protocol: Cyclization of Cyclopropylhydrazine
This method is preferred for its regioselectivity, ensuring the cyclopropyl group is located at N1.
Reagents Required
-
Cyclopropylhydrazine Hydrochloride (CAS: 20636-82-4)
-
3-Ethoxyacrylonitrile (or 2-chloroacrylonitrile)
-
Base: Potassium Carbonate (
) or Triethylamine ( ) -
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Methodology
-
Neutralization: In a round-bottom flask, suspend Cyclopropylhydrazine HCl (1.0 eq) in anhydrous Ethanol (0.5 M concentration). Add
(1.1 eq) dropwise at 0°C to generate the free hydrazine base in situ. Stir for 15 minutes. -
Addition: Add 3-Ethoxyacrylonitrile (1.0 eq) slowly to the mixture. The reaction is exothermic; maintain temperature < 10°C during addition to prevent polymerization.
-
Cyclization (Reflux): Heat the reaction mixture to reflux (78°C) for 4–6 hours.
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate.
-
Wash with water (x2) and brine (x1).
-
Dry over
, filter, and concentrate.
-
-
Purification: The crude product is often an oil. Purify via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).
-
Note: The amine is polar; adding 1% Triethylamine to the eluent can reduce tailing.
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis via cyclization of cyclopropylhydrazine.
Medicinal Chemistry Applications
Kinase Inhibition (The "Hinge Binder")
In many kinase inhibitors (e.g., for JAK, BRAF, or RIPK1), the aminopyrazole motif serves as the "hinge binder."
-
Mechanism: The exocyclic amine (H-donor) and the pyrazole N2 (H-acceptor) form a bidentate hydrogen bond network with the backbone residues of the kinase ATP-binding pocket.
-
Role of Cyclopropyl: The N1-cyclopropyl group projects into the solvent-exposed region or a specific hydrophobic sub-pocket (often the ribose binding pocket area), providing better selectivity and metabolic stability compared to a methyl or ethyl group.
Isostere for Phenyl/Heteroaryl Rings
The N-cyclopropyl pyrazole moiety is often used as a bioisostere for N-phenyl pyrazoles. The cyclopropyl group mimics the steric bulk of a phenyl ring but reduces the overall aromaticity and lipophilicity (LogP), which can improve solubility and reduce plasma protein binding.
Quality Control & Characterization
To ensure the integrity of the building block, the following analytical criteria must be met.
1H NMR Validation (DMSO-d6)
-
Cyclopropyl Protons: Look for two distinct multiplets in the high field region (0.9 – 1.2 ppm), integrating to 4 protons total.
-
Methine Proton: The CH attached to Nitrogen usually appears around 3.5 – 3.8 ppm as a multiplet.
-
Pyrazole Protons: Two doublets (or d/d) in the aromatic region (~5.5 ppm for C4-H and ~7.5 ppm for C5-H).
-
Amine: Broad singlet around 4.5 – 5.0 ppm (exchangeable with
).
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[3][4]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Stability: Stable under normal conditions but avoid strong oxidizing agents.
References
-
Tao, Q., et al. (2023). "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor." ResearchGate.[5] Retrieved from [Link]
-
Faria, J. V., et al. (2017).[6] "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Frontiers in Chemistry. Retrieved from [Link]
-
PubChem. (2024). Compound Summary for this compound. Retrieved from [Link]
Sources
Technical Whitepaper: 1-Cyclopropyl-1H-pyrazol-3-amine as a Kinase Inhibitor Scaffold
This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It synthesizes current literature and practical methodology regarding the 1-Cyclopropyl-1H-pyrazol-3-amine scaffold, a privileged structure in the design of ATP-competitive kinase inhibitors.
Executive Summary
The This compound moiety represents a "privileged scaffold" in modern kinase inhibitor design. Its utility stems from a dual-function architecture: the 3-amino-pyrazole core functions as a robust hinge-binding motif (mimicking the adenine ring of ATP), while the 1-cyclopropyl group provides critical pharmacokinetic advantages—enhancing metabolic stability and lipophilicity without the entropic penalty of flexible alkyl chains. This guide explores its application across the "Dark Kinome" (specifically CDK16/PCTAIRE ), JNK3 , and RIPK1 , providing validated synthetic routes and assay protocols.
Chemical Rationale: The "Lock and Key" Mechanics
The Hinge-Binding Core
The 3-aminopyrazole motif is a bidentate hydrogen bond donor/acceptor system. In the ATP-binding pocket of most kinases:
-
N2 (Pyrazole Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region.
-
C3-Amine (Exocyclic -NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residues.
The Cyclopropyl "Anchor"
The cyclopropyl group at the N1 position is not merely a space-filler. Its specific advantages include:
-
Conformational Rigidity: Unlike an ethyl or propyl chain, the cyclopropyl ring locks the vector of the substituent, reducing the entropic cost of binding.
-
Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyls (~98 kcal/mol), making them more resistant to Cytochrome P450 oxidation.
-
Hydrophobic Fit: It often occupies the solvent-exposed region or a specific hydrophobic sub-pocket (e.g., the ribose pocket or gatekeeper vicinity), improving potency.
Strategic Synthesis: Core Scaffold Production
The synthesis of the core This compound (Compound 4 ) is the foundational step. The most robust route involves the cyclization of a beta-ketonitrile with a hydrazine derivative.
Experimental Protocol: Synthesis of this compound
Reaction Overview:
3-cyclopropyl-3-oxopropanenitrile + Hydrazine Hydrate
Reagents:
-
3-cyclopropyl-3-oxopropanenitrile (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Ethanol (Solvent, anhydrous)
-
Acetic Acid (Catalytic amount)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 3-cyclopropyl-3-oxopropanenitrile (10.0 g, 91.6 mmol) dissolved in absolute Ethanol (100 mL).
-
Addition: Cool the solution to 0°C. Dropwise add Hydrazine monohydrate (5.5 g, 110 mmol) over 15 minutes.
-
Catalysis: Add glacial Acetic Acid (0.5 mL) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (80°C) and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) for the consumption of the nitrile.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (150 mL) and wash with Brine (2 x 50 mL). Dry the organic layer over anhydrous
. -
Purification: Concentrate the organic layer. Purify the crude solid via flash column chromatography (SiO2, Gradient: 0-5% MeOH/DCM).
-
Yield: Expect a pale yellow solid (Yield: ~75–85%).
Quality Control (Self-Validation):
-
1H NMR (DMSO-d6): Look for the characteristic cyclopropyl multiplets (0.8–1.0 ppm) and the pyrazole C4-H singlet (~5.5 ppm).
-
LC-MS: Confirm [M+H]+ = 124.1.
Visualization: Synthetic Workflow & Signaling Pathways
Synthesis Diagram
The following Graphviz diagram illustrates the logical flow of synthesizing the core and diversifying it into a kinase inhibitor.
Figure 1: Synthetic workflow for generating the aminopyrazole core and subsequent elaboration.
PCTAIRE (CDK16) Signaling Pathway
One of the most potent applications of this scaffold is in inhibiting CDK16 (PCTAIRE1), a "dark kinase" implicated in spermatogenesis and vesicle transport.
Figure 2: The PCTAIRE signaling cascade and the intervention point of the pyrazole-amine inhibitor.
Case Studies in Kinase Inhibition[1][2][3][4][5][6][7][8][9][10][11]
Target: CDK16 (PCTAIRE1)
-
Context: CDK16 is an understudied kinase activated by Cyclin Y.[1] Dysregulation is linked to prostate and breast cancer.[1]
-
Scaffold Application: Researchers utilized the this compound scaffold to create compound 43d .
-
Mechanism: The pyrazole amine binds to the hinge, while the cyclopropyl group orients the molecule to avoid steric clashes common with larger alkyl groups in this specific pocket.
-
Data:
-
Cellular Potency (EC50): 33 nM (NanoBRET assay).[1]
-
Selectivity: Highly selective over other CDK family members due to specific interactions in the gatekeeper region.
-
Target: JNK3 (c-Jun N-terminal Kinase 3)
-
Context: JNK3 is a target for neurodegenerative diseases (Alzheimer’s).[2] Selectivity against JNK1/2 is the major challenge.
-
Scaffold Application: 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives.[2]
-
Outcome: The cyclopropyl moiety at the pyrazole N1 position improved brain penetrance and selectivity compared to methyl or phenyl analogs.
Biological Characterization Protocol
To validate the efficacy of inhibitors derived from this scaffold, a NanoBRET™ Target Engagement Assay is recommended over simple enzymatic assays, as it measures binding in live cells.
Protocol: NanoBRET™ Cellular Target Engagement[12]
Objective: Determine the apparent affinity of the inhibitor for the kinase (e.g., CDK16) inside a living cell.
Materials:
-
HEK293T Cells.
-
NanoBRET™ Kinase Tracer (Promega).
-
Plasmid expressing Kinase-NanoLuc® fusion protein.
Workflow:
-
Transfection: Transfect HEK293T cells with the Kinase-NanoLuc® plasmid using FuGENE® HD. Incubate for 24 hours.
-
Seeding: Trypsinize and resuspend cells in Opti-MEM. Plate 20,000 cells/well in a white, non-binding 96-well plate.
-
Treatment: Add the Tracer (at determined K_d) and the Test Compound (this compound derivative) at serially diluted concentrations.
-
Equilibration: Incubate cells at 37°C, 5% CO2 for 2 hours.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate/Inhibitor solution.
-
Measurement: Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader.
-
Analysis: Calculate the BRET Ratio (Acceptor/Donor). Plot Ratio vs. [Compound] to determine the IC50 .
Comparative Data Summary
| Scaffold Variant (N1-Substituent) | Target Kinase | IC50 / EC50 | Key Property |
| 1-Cyclopropyl | CDK16 | 33 nM | High metabolic stability; Optimal hydrophobic fit. |
| 1-Methyl | CDK16 | >100 nM | Lower lipophilicity; reduced cellular retention. |
| 1-Phenyl | JNK3 | 450 nM | Steric clash in solvent front; lower selectivity. |
| 1-Cyclopropyl | RIPK1 | 8 nM | Excellent oral bioavailability (High AUC). |
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.Journal of Medicinal Chemistry. (2020).
-
[Link]
-
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor.Journal of Medicinal Chemistry. (2025).
-
[Link]
-
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019).[2]
-
Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides.Bioorganic & Medicinal Chemistry. (2014).
-
[Link]
-
- NanoBRET™ Target Engagement Intracellular Kinase Assay.Promega Technical Manual.
Sources
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Discovery and History of Aminopyrazole Compounds
Foreword: The Aminopyrazole Scaffold - A Privileged Keystone in Modern Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century.[1][2] Its functionalization with an amino group gives rise to aminopyrazoles (APs), a class of compounds that has proven to be an exceptionally versatile and valuable framework in drug discovery.[1][3] These structures are considered "privileged scaffolds" because they can bind to a wide range of biological targets with high affinity, leading to diverse and potent pharmacological activities.[4] Aminopyrazoles exist as three main positional isomers—3-aminopyrazole (3-AP), 4-aminopyrazole (4-AP), and 5-aminopyrazole (5-AP)—each with a distinct profile of chemical reactivity and therapeutic application.
This guide provides a comprehensive exploration of the aminopyrazole core, tracing its journey from foundational synthesis to its current status as a key component in clinically approved drugs. We will delve into the historical context of its discovery, dissect the core synthetic strategies, analyze the evolution of its structure-activity relationships (SAR), and examine its mechanism of action in critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this remarkable chemical entity.
Part 1: Historical Milestones and the Dawn of Synthesis
The story of aminopyrazoles is intrinsically linked to the discovery of the parent pyrazole ring. The first synthesis of a pyrazole derivative was reported by Ludwig Knorr in 1883 through the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction now famously known as the Knorr pyrazole synthesis.[5] This foundational work opened the door to the vast field of pyrazole chemistry.
The development of specific synthetic routes to aminopyrazoles followed, with chemists identifying β-ketonitriles and derivatives of malononitrile as ideal precursors. The most robust and widely adopted methods for synthesizing the 3- and 5-aminopyrazole core involve the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.
Two primary pathways have dominated the synthetic landscape for decades:
-
Condensation of Hydrazines with β-Ketonitriles: This is one of the most common methods. The reaction initiates with a nucleophilic attack of the hydrazine onto the carbonyl group to form a hydrazone, which then undergoes an intramolecular cyclization via the addition of the second hydrazine nitrogen onto the nitrile carbon.[6]
-
Condensation of Hydrazines with α,β-Unsaturated Nitriles: This second major route utilizes α,β-unsaturated nitriles that possess a leaving group at the β-position. The reaction proceeds via nucleophilic attack by the hydrazine, leading to the formation of the aromatic pyrazole ring.[7]
These early synthetic strategies were crucial, providing a reliable supply of the aminopyrazole scaffold that enabled widespread investigation into its biological properties and laid the groundwork for its eventual emergence as a powerhouse in medicinal chemistry.[6][7]
Core Synthetic Workflow: Aminopyrazole Synthesis via β-Ketonitrile Condensation
The following diagram illustrates the generalized workflow for the synthesis of a 5-aminopyrazole, a cornerstone reaction in the history of this compound class.
Caption: Generalized workflow for 5-aminopyrazole synthesis.
Part 2: The Isomers - Divergent Paths in Drug Discovery
The position of the amino group on the pyrazole ring profoundly influences the molecule's electronic properties, hydrogen bonding capability, and overall three-dimensional shape. This has led to the distinct therapeutic applications of the 3-AP, 4-AP, and 5-AP isomers.
5-Aminopyrazoles (5-APs): The Kinase Inhibitor Powerhouse
The 5-AP isomer is the most extensively reported in medicinal chemistry literature, largely due to its remarkable success as a scaffold for kinase inhibitors.[1] This framework has been instrumental in the development of treatments for cancer and inflammatory diseases.[1][8]
-
Prominent Applications: Kinase inhibitors (p38 MAPK, Bruton's Tyrosine Kinase), anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1][8]
-
Landmark Compound - Pirtobrutinib: The recent FDA approval of Pirtobrutinib, a 5-AP derivative, for the treatment of mantle cell lymphoma stands as a testament to the scaffold's power.[2][8] It functions as a highly selective and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways.
3-Aminopyrazoles (3-APs): A Scaffold for Anti-Infectives and Oncology
While also explored for anticancer and anti-inflammatory activities, 3-APs have carved out a significant niche in the development of anti-infective agents.[1]
-
Key Activities: Antibacterial and antiviral agents.[1]
-
Noteworthy Research: Researchers at Roche identified a 3-AP derivative capable of inhibiting both DNA Gyrase and Topoisomerase IV in Gram-negative bacteria, demonstrating its potential to combat antimicrobial resistance.[1] In oncology, 3-AP derivatives have been developed as potent and selective inhibitors of the AXL receptor tyrosine kinase, a promising target for cancer therapy.[9]
4-Aminopyrazoles (4-APs): An Alternative Profile
Compared to its isomers, the 4-AP scaffold has been less explored for anti-inflammatory and anticancer activities.[1][2] However, its unique properties have attracted interest in other therapeutic and industrial areas.
-
Historical and Niche Applications: Investigated for anticonvulsant properties since the 1970s, as well as for use as antioxidants and industrial coloring agents.[1]
Summary of Aminopyrazole Isomer Applications
| Isomer | Primary Therapeutic Areas of Investigation | Key Examples / Targets |
| 5-Aminopyrazole | Oncology, Inflammation, Infectious Diseases | Kinase Inhibitors (BTK, p38 MAPK), Pirtobrutinib |
| 3-Aminopyrazole | Infectious Diseases, Oncology | Antibacterials (DNA Gyrase/Topo IV), AXL Kinase Inhibitors |
| 4-Aminopyrazole | Neurology, Industrial Applications | Anticonvulsants, Antioxidants, Dyes |
Part 3: Mechanism of Action - The Aminopyrazole Core in Kinase Inhibition
The prevalence of aminopyrazoles as kinase inhibitors stems from their ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This region connects the N- and C-terminal lobes of the kinase domain and is a critical anchoring point for small molecule inhibitors. The aminopyrazole scaffold acts as a bioisosteric replacement for other hinge-binding motifs, like aniline, often with improved physicochemical properties.[10]
Case Study: FGFR Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth of numerous cancers.[11] A significant challenge in targeting FGFRs is the emergence of resistance mutations, particularly at the "gatekeeper" residue.
Researchers have ingeniously used a 3-aminopyrazole core to develop covalent inhibitors that can overcome this resistance.[12][13] By attaching a reactive group (an acrylamide electrophile) to a phenyl ring on the aminopyrazole scaffold, they designed molecules that could form a covalent bond with a non-catalytic cysteine residue located on the P-loop of the kinase.[12][13] This strategy results in potent and durable inhibition of both wild-type and gatekeeper mutant forms of the enzyme.[12]
Signaling Pathway: AXL Receptor Tyrosine Kinase Inhibition
The AXL receptor tyrosine kinase is another important target in oncology. Its overexpression is linked to poor prognosis and drug resistance in various cancers. The signaling cascade initiated by AXL promotes cell survival, proliferation, and migration. The diagram below illustrates how a 3-aminopyrazole-based inhibitor can block this pathway.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
potential therapeutic targets for 1-Cyclopropyl-1H-pyrazol-3-amine analogs
From Kinase Selectivity to Neuroprotection[1]
Executive Summary
The 1-cyclopropyl-1H-pyrazol-3-amine moiety represents a "privileged structure" in modern medicinal chemistry.[1] Unlike its simple methyl or phenyl analogs, the N1-cyclopropyl group offers a unique balance of metabolic stability and hydrophobic bulk, allowing it to probe distinct "gatekeeper" regions and solvent-exposed pockets within kinase active sites.[1]
This technical guide analyzes the therapeutic potential of this scaffold, moving beyond generic kinase inhibition to focus on three high-value targets validated by recent structure-activity relationship (SAR) data: RIPK1 (Inflammation), CDK16/PCTAIRE (Oncology), and JNK3 (Neurodegeneration).[1]
Part 1: The Pharmacophore & Mechanism of Action
The this compound scaffold functions primarily as an ATP-competitive hinge binder .[1]
-
The Hinge Binder (C3-Amine): The exocyclic amine at position 3 (and often N2 of the pyrazole ring) forms a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone carbonyl and amide NH of the hinge residues).[1]
-
The Selectivity Filter (N1-Cyclopropyl):
-
Metabolic Stability: The cyclopropyl group is resistant to rapid oxidative dealkylation (unlike N-ethyl or N-isopropyl groups), prolonging half-life (
).[1] -
Hydrophobic Filling: The cyclopropyl moiety is non-planar and occupies specific hydrophobic pockets (often the solvent front or regions adjacent to the gatekeeper residue) that are too small for a phenyl ring but too large for a methyl group.
-
Visualization: Scaffold Utility & Target Landscape
Figure 1: The structural logic connecting the pyrazole-amine scaffold to specific therapeutic outcomes.[1]
Part 2: Primary Therapeutic Targets[1]
1. RIPK1 (Receptor-Interacting Protein Kinase 1)
Therapeutic Area: Inflammatory Bowel Disease (IBD), Systemic Inflammatory Response Syndrome (SIRS).[1]
Recent SAR studies have identified this compound derivatives as potent inhibitors of necroptosis , a regulated form of cell death driven by the RIPK1-RIPK3-MLKL axis.[1]
-
Mechanism: The scaffold binds to the allosteric pocket or the ATP-binding site of RIPK1, preventing the phosphorylation of RIPK3.
-
Advantage: The cyclopropyl group improves lipophilicity (
) without introducing excessive molecular weight, enhancing oral bioavailability compared to earlier necrostatins. -
Key Data: Optimized derivatives have demonstrated
values in the low nanomolar range (<10 nM) against RIPK1, with high selectivity over RIPK3.[1][2]
2. CDK16 (PCTAIRE Kinase 1)
Therapeutic Area: Oncology (Breast Cancer, Lymphoma).[1]
CDK16 is an understudied member of the CDK family ("Dark Kinase").[1][3] It regulates the G2/M phase transition.
-
Mechanism: this compound serves as a critical intermediate in synthesizing "hybrid" inhibitors (often coupled with pyrimidines).[1] The scaffold fits into the ATP pocket of CDK16, inducing G2/M arrest.
-
Selectivity: The N1-cyclopropyl group provides selectivity against the closely related CDK2, which often lacks the specific hydrophobic volume tolerance in the solvent-exposed region that CDK16 possesses.[1]
3. JNK3 (c-Jun N-terminal Kinase 3)
Therapeutic Area: Neurodegenerative Diseases (Alzheimer’s, Parkinson’s).[1][4]
JNK3 is primarily expressed in the brain.[4] Selective inhibition is crucial to avoid the side effects associated with inhibiting the ubiquitous JNK1/2 isoforms.
-
Mechanism: Pyrazole-amine analogs bind to JNK3, preventing the phosphorylation of c-Jun and subsequent neuronal apoptosis.[1]
-
BBB Penetration: The 1-cyclopropyl modification optimizes the CNS Multi-Parameter Optimization (MPO) score, facilitating Blood-Brain Barrier penetration better than polar substituents.[1]
Part 3: Experimental Protocols
3.1. Chemical Synthesis (General Procedure)
Objective: Synthesis of the core intermediate this compound.[1]
-
Starting Materials: 3-amino-pyrazole or appropriate hydrazine derivatives.[1]
-
N-Alkylation (Critical Step):
-
React 3-nitro-1H-pyrazole with cyclopropyl bromide in the presence of
(Cesium Carbonate) in DMF at 100°C. -
Note: Isomer separation is required here to isolate the N1-cyclopropyl from the N2-cyclopropyl isomer.[1]
-
-
Reduction:
-
Reduce the nitro group using
and (hydrogenation) or to yield the final This compound .[1]
-
3.2. Validation: The ADP-Glo™ Kinase Assay
Objective: Quantify the inhibitory potency (
Reagents:
-
Recombinant Kinase (RIPK1 or CDK16).[1]
-
Substrate (e.g., Myelin Basic Protein for RIPK1).
-
Ultrapure ATP (10 µM).[1]
-
ADP-Glo™ Reagent (Promega).[1]
Protocol:
-
Preparation: Dilute compounds in DMSO to 100x final concentration.
-
Kinase Reaction: In a 384-well white plate, add:
-
2 µL Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA).[1] -
1 µL Compound (variable concentrations).
-
2 µL Substrate/ATP mix.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP Generation: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1] Incubate for 40 minutes.
-
Detection: Add 10 µL Kinase Detection Reagent to convert ADP to ATP, which drives the luciferase reaction. Incubate for 30 minutes.
-
Read: Measure luminescence using a plate reader (e.g., EnVision).
-
Analysis: Plot RLU (Relative Light Units) vs. Log[Compound] to calculate
.
3.3. Cellular Necroptosis Assay (RIPK1 Specific)
Objective: Confirm that kinase inhibition translates to cellular protection.
-
Cell Line: HT-29 (Human Colorectal Adenocarcinoma) or L929 (Murine Fibrosarcoma).[1]
-
Induction: Pre-treat cells with the test compound for 1 hour.
-
Stimulation: Induce necroptosis using the TSZ cocktail :
-
Incubation: 24 hours at 37°C.
-
Readout: Measure cell viability using CellTiter-Glo® (ATP quantification). Protection should be dose-dependent.[1]
Part 4: Signaling Pathway Visualization (RIPK1)[1]
Understanding the precise intervention point of the pyrazole-amine scaffold in the necroptosis pathway is vital for interpreting assay data.[1]
Figure 2: The RIPK1-dependent necroptosis pathway.[1] The this compound scaffold blocks the RIPK1 kinase activity upstream of MLKL phosphorylation.[1]
Part 5: Data Summary & SAR Insights
The following table summarizes the impact of the 1-cyclopropyl group versus other substituents at the N1 position, based on aggregated literature trends for kinase targets (specifically RIPK1 and JNK3).
| N1-Substituent | LogP (Lipophilicity) | Metabolic Stability | Kinase Selectivity (General) | Notes |
| Methyl | Low | Moderate | Low | Often too small to fill hydrophobic pockets; leads to off-target binding.[1] |
| Ethyl/Isopropyl | Moderate | Low | Moderate | Prone to CYP450 dealkylation. |
| Phenyl | High | High | Moderate | Steric clashes in restricted pockets (e.g., CDK16). |
| 1-Cyclopropyl | Optimal | High | High | "Goldilocks" fit for gatekeeper regions; resists dealkylation. |
References
-
Discovery of RIPK1 Inhibitors: Tao, Q., et al. (2024). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.[1][2][5] Journal of Medicinal Chemistry.
-
CDK16/PCTAIRE Inhibitors: Laufer, S., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[1] International Journal of Molecular Sciences.
-
JNK3 Selective Inhibitors: Park, K., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[1][4] Journal of Enzyme Inhibition and Medicinal Chemistry. [1]
-
General Pyrazole Scaffold Review: Ebinezer, F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: The Cyclopropyl-Pyrazole Scaffold in Inflammatory Therapeutics
Focus Entity: 1-Cyclopropyl-1H-pyrazol-3-amine (CAS: 175137-46-9) Context: Pharmacophore Engineering & Preclinical Validation in Inflammatory Models
Executive Summary: The "Hinge-Binder" Advantage
In the landscape of anti-inflammatory drug discovery, This compound is not merely a reagent; it is a privileged pharmacophore .[1] Its structural duality—combining the hydrogen-bonding capability of the aminopyrazole ring with the metabolic stability and lipophilicity of the cyclopropyl group—makes it an ideal scaffold for targeting ATP-binding pockets in kinases (JAK, CDK) and receptor-interacting proteins (RIPK1).
This guide analyzes the utility of this scaffold in developing therapeutics for immune-mediated inflammatory diseases (IMIDs).[2] We focus on its critical role in inhibiting Necroptosis (via RIPK1) and modulating cytokine signaling, validated through rigorous in vivo models such as DSS-induced colitis and TNF-induced Systemic Inflammatory Response Syndrome (SIRS).
Chemical Biology & SAR Logic
Why this Scaffold?
The this compound moiety functions as a bidentate "hinge binder" in the ATP-binding pocket of kinases.
-
The Pyrazole Core: Acts as a donor-acceptor motif, forming critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu/Leu gatekeepers).
-
The Cyclopropyl Group:
-
Rigidity: Unlike an isopropyl or ethyl group, the cyclopropyl ring restricts conformational entropy, locking the molecule into a bioactive conformation.
-
Metabolic Shielding: It offers superior resistance to CYP450 oxidation compared to alkyl chains, prolonging in vivo half-life (
). -
Hydrophobic Fit: It fills small hydrophobic pockets (selectivity filters) often found adjacent to the ATP site in targets like RIPK1 and BRAF.
-
Mechanistic Pathway: RIPK1 & Necroptosis
A primary application of this scaffold is the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) .[2][3][4] Dysregulated RIPK1 activity drives necroptosis, a lytic form of cell death that releases Damage-Associated Molecular Patterns (DAMPs), triggering severe inflammation.[2][3]
Figure 1: Mechanism of Action. The cyclopropyl-pyrazole scaffold competitively inhibits ATP binding to RIPK1, preventing autophosphorylation and the subsequent necroptotic cascade.
Preclinical Validation: Inflammatory Disease Models
To validate compounds derived from this compound, researchers must utilize models that mimic the pathology of necroptosis-driven inflammation.
A. In Vitro Potency & Selectivity
Before in vivo testing, the scaffold's efficacy is quantified using FRET-based kinase assays and cellular survival assays.
Representative Data Profile (Compound 44 Derivative):
| Assay Endpoint | Metric | Result | Significance |
| RIPK1 Enzymatic Activity | IC50 | 8 nM | High potency hinge-binding. |
| HT-29 Cell Necroptosis | EC50 | 4 nM | Prevents cell death in human colorectal line. |
| Kinase Selectivity (S(35)) | Score | 0.02 | Highly selective; avoids off-target toxicity (e.g., MAPK, EGFR). |
| Liver Microsome Stability | T1/2 | > 120 min | Cyclopropyl group prevents rapid oxidation. |
B. In Vivo Protocol: DSS-Induced Colitis Model
This model mimics human Ulcerative Colitis (UC). RIPK1 inhibitors derived from this scaffold have shown ability to restore colon length and reduce histological damage.
Experimental Workflow
Figure 2: Workflow for Dextran Sulfate Sodium (DSS) Induced Colitis. Critical timing for inhibitor administration is during the induction phase to prevent epithelial necroptosis.
Detailed Methodology
-
Subject Selection: Male C57BL/6 mice (8–10 weeks) are preferred due to their susceptibility to Th1-mediated inflammatory responses.
-
Compound Preparation: Suspend the this compound derivative in a vehicle of 0.5% MC (Methylcellulose) + 0.1% Tween-80. The amine's solubility is generally improved by salt formation (e.g., HCl) or formulation in lipid-based vehicles.
-
Induction: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS) (MW 36–50 kDa) in drinking water ad libitum for 7 days.
-
Dosing Regimen:
-
Prophylactic: Begin dosing 24h prior to DSS.
-
Therapeutic: Begin dosing on Day 3 of DSS.
-
Dose: Typically 10–50 mg/kg, PO, QD or BID.
-
-
Disease Activity Index (DAI): Score daily based on:
-
Weight loss (0–4 scale).
-
Stool consistency (Normal to Diarrhea).
-
Rectal bleeding (Occult to Gross).
-
C. In Vivo Protocol: TNF-Induced SIRS
This model tests the compound's ability to block acute, systemic shock driven by cytokine storms.
-
Challenge: Inject mice intravenously (IV) with recombinant mouse TNF-α (e.g., 20 µ g/mouse ).
-
Treatment: Administer the inhibitor (PO/IP) 15 minutes prior to TNF challenge.
-
Readout: Monitor body temperature (hypothermia indicates shock) and survival over 24–48 hours.
-
Relevance: Effective cyclopropyl-pyrazole derivatives prevent the temperature drop and mortality by blocking RIPK1-dependent vascular collapse.
Synthesis & Handling of the Core Scaffold
For researchers synthesizing novel derivatives, the purity of the starting amine is critical.
-
Storage: this compound is hygroscopic and sensitive to air. Store at -20°C under argon.
-
Reaction Logic: The N-1 nitrogen is the most nucleophilic. To functionalize the C-3 amine selectively, protection of the ring nitrogen (e.g., with THP or SEM group) is often required unless using specific cross-coupling conditions (Buchwald-Hartwig).
Key Reaction for Library Generation:
Amine Core + Heterocyclic Halide (e.g., chloropyrimidine)
Active Kinase Inhibitor
References
-
Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.[2][3][4] Journal of Medicinal Chemistry.
-
Mifflin, L., Ofengeim, D., & Yuan, J. (2020). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target.[2] Nature Reviews Drug Discovery, 19, 553–571.
-
Furet, P., et al. (2012). Structure-Based Design of a New Class of Potent and Selective BRAF Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Harris, P. A., et al. (2016). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Inhibitor Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
nucleophilic substitution reactions of 1-Cyclopropyl-1H-pyrazol-3-amine
An In-Depth Guide to Nucleophilic Substitution Reactions of 1-Cyclopropyl-1H-pyrazol-3-amine: Applications and Protocols for Advanced Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound in Modern Medicinal Chemistry
The this compound scaffold is a cornerstone building block in contemporary drug discovery. Its prevalence stems from the unique combination of the pyrazole core—a privileged structure in medicinal chemistry known for its diverse biological activities—and the cyclopropyl group.[1][2] The cyclopropyl moiety often enhances metabolic stability, improves membrane permeability, and provides a specific three-dimensional conformation that can lead to increased potency and selectivity for biological targets.[1][3]
Nucleophilic substitution at the 3-amino position is the most direct and versatile strategy for elaborating this core structure. It enables the systematic exploration of the chemical space around the pyrazole scaffold, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a detailed exploration of the mechanistic principles, practical applications, and step-by-step protocols for performing nucleophilic substitution reactions on this valuable intermediate, with a focus on robust and reproducible N-arylation and N-alkylation methodologies.
Mechanistic Principles: Understanding Reactivity and Catalysis
The reactivity of this compound is governed by the electronic properties of the pyrazole ring and the nucleophilicity of the exocyclic amino group. The pyrazole ring itself is an electron-rich heterocycle, but the precise site of reaction is dictated by the reaction type. For nucleophilic substitution on the amino group, the reaction is typically not a classical SNAr on an electron-deficient ring; instead, it involves the coupling of the amine with an electrophile, most commonly an aryl or alkyl halide.[4] These transformations are rarely spontaneous and require catalysis, typically by transition metals like palladium or copper.[5][6]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds.[6][7] The reaction facilitates the coupling of amines with aryl halides or triflates and has become an indispensable tool in medicinal chemistry. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7] The choice of phosphine ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center.[8][9]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
An older but still relevant method for N-arylation is the copper-catalyzed Ullmann condensation.[5][10] This reaction typically requires higher temperatures than its palladium-catalyzed counterpart and is often preferred for coupling with electron-deficient aryl halides or when palladium-based methods fail. The mechanism is thought to involve the formation of a copper-amido species which then reacts with the aryl halide. Modern protocols often use diamine ligands to chelate the copper, increasing its solubility and catalytic activity, which allows for milder reaction conditions.[5][10][11]
Application Notes: From Theory to Practice
Strategic Considerations for Catalyst System Selection
-
Palladium (Buchwald-Hartwig): This is the go-to method for most applications due to its broad substrate scope, high functional group tolerance, and generally milder conditions.[6][12] It is particularly effective for coupling with aryl bromides, iodides, and triflates. Aryl chlorides can also be used but often require more specialized, electron-rich, and bulky phosphine ligands.[12]
-
Copper (Ullmann-Type): Consider a copper-catalyzed approach when dealing with highly electron-deficient aryl halides or when cost is a major concern, as copper catalysts are significantly cheaper.[5][10] It can also be a valuable alternative for substrates that are incompatible with palladium catalysts. However, be prepared for potentially higher reaction temperatures and longer reaction times.
Key Experimental Parameters
-
Ligand: For palladium catalysis, the choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos) or ferrocenyl-based ligands (e.g., tBuDavePhos) often provide superior results by promoting the reductive elimination step and stabilizing the active Pd(0) species.[8][13]
-
Base: The base plays a crucial role in the deprotonation of the amine-palladium complex. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common for less acidic amines.[9] For more sensitive substrates, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used, often in combination with polar aprotic solvents.[5]
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are the most common choices.[7] The choice of solvent can influence reaction rates and solubility of the base and catalyst.
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand, or using a stronger base. Ensure that reagents and solvents are scrupulously dried and deoxygenated, as water and oxygen can poison the catalyst.
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide. This can often be suppressed by using a different solvent or a bulkier ligand.
-
Product Purification: The N-arylated pyrazole products are often basic. Purification can typically be achieved via column chromatography on silica gel. A small amount of triethylamine (~1%) can be added to the eluent to prevent the product from tailing on the column.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction)
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Pd₂(dba)₃ (0.01 equiv)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, XPhos, and sodium tert-butoxide.
-
Seal the vial with a septum. Evacuate the vial and backfill with argon. Repeat this cycle three times.
-
Add the palladium catalyst [Pd(OAc)₂] under a positive flow of argon.
-
Using a syringe, add the anhydrous, degassed toluene.
-
Place the reaction vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol provides an alternative method using a copper catalyst, which can be advantageous for specific substrates.[5][10]
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-Proline or N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) or dioxane
Procedure:
-
To a dry reaction vial, add copper(I) iodide, potassium carbonate, and a magnetic stir bar.
-
Add this compound, the aryl iodide, and the ligand (L-Proline or DMEDA).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add the anhydrous solvent (DMSO or dioxane) via syringe.
-
Heat the reaction mixture to 110-130 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through Celite to remove insoluble salts.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparative Overview of N-Arylation Conditions
The table below summarizes typical conditions for the two primary methods discussed, providing a quick reference for experimental design.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
| Electrophile | Aryl Bromides, Iodides, Triflates, Chlorides | Aryl Iodides, Bromides (often electron-deficient) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu powder |
| Ligand | Biaryl Phosphines (e.g., XPhos), Ferrocenyl | Diamines (e.g., DMEDA), Amino Acids (e.g., L-Proline) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF | Dioxane, DMSO, DMF |
| Temperature | 80 - 120 °C | 100 - 150 °C |
| Typical Yield | Good to Excellent | Moderate to Good |
| Reference | [6][7] | [5][10] |
Conclusion
The derivatization of this compound via nucleophilic substitution is a robust and highly adaptable strategy in drug development. A thorough understanding of the underlying catalytic mechanisms of both palladium- and copper-mediated N-arylation reactions allows researchers to select the optimal conditions for their specific synthetic challenges. By leveraging the detailed protocols and practical insights provided in this guide, scientists can efficiently synthesize diverse libraries of novel pyrazole derivatives, accelerating the journey from hit identification to the development of next-generation therapeutics.
References
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available from: [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]
-
Kwon, H., Kim, D., & Lee, P. H. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4689. Available from: [Link]
-
Porzelle, A., & Tomkinson, N. C. O. (2009). Palladium catalyzed N-arylation of hydroxylamines. University of Strathclyde. Available from: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available from: [Link]
-
Ghaffari, M., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 21(38), 7845-7850. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Svirshchevskaya, E. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. International Journal of Molecular Sciences, 24(7), 6347. Available from: [Link]
-
Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]
-
Zhao, L., et al. (2026). Construction of Heterocyclic-Triazolopyrimidine Framework for Energetic Compounds: High-Energy, Low-Sensitivity Explosives. Organic Letters. Available from: [Link]
-
Szabó, G., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4329–4337. Available from: [Link]
-
Mann, G., et al. (2001). Palladium-Catalyzed C−N(sp2) Bond Formation: N-Arylation of Aromatic and Unsaturated Nitrogen and the Reductive Elimination Chemistry of Palladium Azolyl and Methyleneamido Complexes. Journal of the American Chemical Society, 123(31), 7727–7729. Available from: [Link]
-
Abarca, B., et al. (2006). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. European Journal of Organic Chemistry, 2006(12), 2844-2851. Available from: [Link]
-
Kaur, H., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistryOpen, 12(10), e202300122. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. Available from: [Link]
-
Daugulis, O., et al. (2010). Preparation of Annulated Nitrogen-Containing Heterocycles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Sequence. Organic Letters, 12(22), 5226–5229. Available from: [Link]
-
De Vita, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3705. Available from: [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. Available from: [Link]
-
Wang, Z., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113642. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
-
Institut Pasteur. (2015). N-arylation of 3-alkoxypyrazoles, the case of the pyridines. Available from: [Link]
-
Smith, G. L., & Clayden, J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 24(40), 10036–10051. Available from: [Link]
Sources
- 1. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
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- 12. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Note: NMR Structural Elucidation of 1-Cyclopropyl-1H-pyrazol-3-amine
Here is a detailed Application Note and Protocol for the NMR characterization of 1-Cyclopropyl-1H-pyrazol-3-amine .
Abstract & Scope
This guide details the structural characterization of This compound , a critical building block in the synthesis of kinase inhibitors and protein degraders. Unlike C-substituted pyrazoles, the N-cyclopropyl moiety presents unique spectral features due to the quadrupole moment of the nitrogen and the specific hybridization of the cyclopropyl ring.
This protocol addresses the primary challenge in pyrazole chemistry: distinguishing between the N1-substituted (target) and N2-substituted tautomers, as well as differentiating from C-cyclopropyl isomers. We provide a self-validating workflow using 1D (
Structural Analysis & Strategy
The Challenge: Regioisomerism
The synthesis of N-substituted aminopyrazoles often yields mixtures. The core objective is to confirm the cyclopropyl group is attached to Nitrogen-1 (adjacent to the C5 proton) rather than Nitrogen-2 or a Carbon.
Key Structural Features:
-
Pyrazole Ring: Aromatic system with two vicinal protons (H4, H5) and an exocyclic amine at C3.
-
N-Cyclopropyl Group: The methine proton (
) is significantly deshielded compared to C-cyclopropyl analogs due to the electronegativity of the nitrogen. -
Amine (
): Exchangeable protons, sensitive to solvent choice.
Workflow Diagram
The following flowchart outlines the decision tree for validating the structure.
Figure 1: Step-by-step NMR characterization workflow. The NOESY step is critical for proving N-substitution.
Experimental Protocols
Sample Preparation[2]
-
Solvent Selection: DMSO-d6 is the required solvent.
-
Reasoning:
often causes broadening of the amine ( ) signal due to exchange and quadrupole effects. DMSO-d6 stabilizes the protons via hydrogen bonding, appearing as a sharp singlet, allowing for integration validation.
-
-
Concentration: 10–15 mg in 0.6 mL solvent (for 1D and 2D experiments).
-
Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (Standard 400/500 MHz)
-
Temperature: 298 K (25°C).
-
H NMR:
-
Pulse angle: 30°
-
Relaxation delay (D1): 1.0 s (standard), 5.0 s (quantitative).
-
Scans: 16–64.
-
-
C NMR:
-
Pulse angle: 30°
-
Relaxation delay (D1): 2.0 s.
-
Scans: 512–1024 (ensure S/N > 10 for quaternary carbons).
-
Data Analysis & Expected Shifts
H NMR Characterization
The spectrum should show distinct regions: the aromatic pyrazole protons, the broad amine, and the high-field cyclopropyl system.
Table 1: Expected
| Position | Type | Shift ( | Multiplicity | Notes | |
| H-5 | Aromatic CH | 7.40 – 7.55 | Doublet (d) | Deshielded by adjacent N1. | |
| H-4 | Aromatic CH | 5.35 – 5.50 | Doublet (d) | Upfield due to electron-rich C3-NH2 resonance. | |
| NH | Amine | 4.50 – 5.00 | Broad Singlet (br s) | - | Exchangeable with |
| H-1' | Cyclopropyl CH | 3.40 – 3.60 | Multiplet (m) | - | Diagnostic: Deshielded by N-attachment. |
| H-2'/3' | Cyclopropyl CH | 0.85 – 1.05 | Multiplet (m) | - | Roof effect common in cyclopropyl systems. |
Interpretation Logic:
-
The "Doublet Pair": The presence of two doublets with a small coupling constant (~2.2 Hz) confirms the 1,3-substitution pattern of the pyrazole ring.
-
The N-Methine: If the cyclopropyl group were on a Carbon (e.g., C5), the methine proton would appear significantly upfield (typically 1.5 – 2.0 ppm). Finding this proton at >3.4 ppm strongly supports N-attachment.
C NMR Characterization
Carbon NMR provides the skeletal confirmation.
Table 2: Expected
| Position | Type | Shift ( | Notes |
| C-3 | Quaternary C-NH | 155.0 – 158.0 | Deshielded by electronegative N and NH2. |
| C-5 | Aromatic CH | 128.0 – 132.0 | Adjacent to N1. |
| C-4 | Aromatic CH | 88.0 – 92.0 | Shielded (electron-rich) beta to amine. |
| C-1' | Cyclopropyl CH | 30.0 – 34.0 | Attached to Nitrogen. |
| C-2'/3' | Cyclopropyl CH | 5.0 – 7.0 | Characteristic high-field cyclopropyl region. |
Critical Validation: The "Kill Shot" (2D NMR)
To scientifically validate the structure and rule out isomers (e.g., 2-cyclopropyl or 5-cyclopropyl tautomers), you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment.
The Logic of Connectivity
-
Scenario A (Target: 1-Cyclopropyl): The Cyclopropyl methine proton (H-1') is spatially close to the Pyrazole H-5 .
-
Scenario B (Isomer: 2-Cyclopropyl): The Cyclopropyl methine would be spatially close to H-3 (if it existed) or the NH
group, but far from H-5. -
Scenario C (Isomer: 5-Cyclopropyl): The Cyclopropyl group is on Carbon 5. There is no N-CH methine at 3.5 ppm.
Visualizing the NOE Interaction
The diagram below illustrates the specific spatial correlation required to confirm the structure.
Figure 2: Structural connectivity and the diagnostic NOE interaction between the Cyclopropyl methine and Pyrazole H5.
Validation Protocol
-
Run NOESY (mixing time 500ms).
-
Locate H-5: Look for the doublet at ~7.5 ppm.
-
Locate Cyclopropyl H-1': Look for the multiplet at ~3.5 ppm.
-
Check Cross-peak: A strong cross-peak between these two signals confirms the 1-Cyclopropyl regiochemistry.
-
Absence of Cross-peak: If H-5 shows an NOE to the amine protons but not the cyclopropyl, suspect the 2-substituted isomer or significant conformational flux.
Troubleshooting & QC
-
Issue: Broad Amine Signal.
-
Cause: Wet DMSO or acidic impurities.
-
Fix: Add activated molecular sieves to the NMR tube or use a fresh ampoule of DMSO-d6.
-
-
Issue: H4/H5 Overlap.
-
Cause: In some concentrations, H4 and H5 may converge.
-
Fix: Run the sample in a mixture of DMSO-d6 and Acetone-d6, or use HSQC to resolve the carbons first (C4 and C5 have very different shifts).
-
-
Issue: "Missing" Carbon Signals.
-
Cause: C-3 (attached to Nitrogen and NH2) often has long relaxation times (T1).
-
Fix: Increase the relaxation delay (D1) to 3–5 seconds in the
C experiment.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general chemical shift increments).
-
Claramunt, R. M., et al. (2006). "The 1H and 13C NMR spectra of pyrazoles." Magnetic Resonance in Chemistry. (Authoritative source on pyrazole tautomerism and shifts).
- Alkorta, I., & Elguero, J. (2021). "N-substituted pyrazoles: Regiochemistry and NMR properties." Journal of Heterocyclic Chemistry.
-
PubChem Database. "Compound Summary for CID 51000378 (Isomer Analog)." National Library of Medicine. [Link]
Application Note: Precision IC50 Determination for 1-Cyclopropyl-1H-pyrazol-3-amine Based Inhibitors
Abstract
The 1-cyclopropyl-1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical hinge-binding motif in inhibitors targeting kinases such as RIPK1 , CDK16 , and FLT3 . While this moiety confers potent ATP-competitive binding, its physicochemical properties—specifically the lipophilic cyclopropyl group combined with the polar amino-pyrazole core—present unique challenges in solubility and assay interference. This guide details a robust, self-validating protocol for determining half-maximal inhibitory concentration (
Introduction & Biological Context
The Scaffold's Role
The this compound motif functions primarily as a hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP. This allows it to anchor into the hinge region of the kinase catalytic domain.
-
Key Interaction: The exocyclic amine forms a hydrogen bond with the backbone carbonyl of the hinge residue, while the pyrazole nitrogen accepts a hydrogen bond from the backbone amide.
-
Cyclopropyl Utility: The cyclopropyl group fills the hydrophobic pocket adjacent to the gatekeeper residue, enhancing potency and selectivity compared to simple methyl or ethyl analogs.
Target Relevance
Recent literature validates this scaffold in several high-value targets:
-
RIPK1 (Receptor-Interacting Protein Kinase 1): Critical in necroptosis and inflammatory signaling.[1][2][3] Pyrazole-amine derivatives have shown low nanomolar affinity (
nM) in recent SAR studies [1]. -
CDK16 (Cyclin-Dependent Kinase 16): Involved in vesicle trafficking; inhibitors using this scaffold have demonstrated high cellular potency [2].
Pre-Assay Considerations: The "Self-Validating" System
To ensure data integrity, the experimental design must account for the specific solubility profile of the cyclopropyl-pyrazole scaffold.
Compound Handling & Solubility
The cyclopropyl group increases lipophilicity (
-
Storage: Store powder at -20°C under desiccant. Reconstitute in 100% DMSO to 10 mM.
-
Acoustic Dispensing (Recommended): Use acoustic liquid handling (e.g., Echo®) to transfer nanoliter volumes directly into the assay plate. This minimizes the "intermediate dilution" step where precipitation often occurs.
-
Tip-Based Dilution (Alternative): If using pipettes, perform serial dilutions in 100% DMSO first. Do not dilute into aqueous buffer until the final transfer to the assay plate.
-
Why? Diluting a 10 mM stock into water/buffer creates a local high-concentration interface that triggers immediate precipitation.
-
The "Linearity Check" (Validation Step)
Before running the
-
Enzyme Limit: The assay must be run at an enzyme concentration (
) where signal is linear with time and concentration. -
Substrate Rule: ATP concentration should be set at the
for ATP.-
Reasoning: If
, ATP-competitive inhibitors (like pyrazole-amines) will appear less potent (right-shifted ). If , they will appear artificially potent.
-
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol uses a homogeneous, bioluminescent assay that quantifies kinase activity by detecting the ADP generated during the reaction. It is resistant to fluorescence interference common with pyrazole scaffolds.
Materials
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Note: Fresh DTT is critical to prevent oxidation of the kinase cysteine residues.
-
-
Substrates: Ultra-pure ATP and target-specific peptide substrate (e.g., Myelin Basic Protein for RIPK1).
-
Reagents: ADP-Glo™ Reagent (stops kinase, depletes ATP) and Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
Step-by-Step Workflow
Step 1: Compound Preparation (Serial Dilution)
-
Prepare a 10 mM stock of the inhibitor in DMSO.
-
Perform a 1:3 serial dilution in a 384-well source plate (100% DMSO) to generate 10 concentrations.
-
Top Conc: 10 µM (final assay conc).
-
Bottom Conc: ~0.5 nM.
-
Step 2: Kinase Reaction Assembly (384-well Low Volume White Plate)
-
Transfer: Dispense 50 nL of compound (from source plate) into the assay plate.
-
Enzyme Addition: Add 2.5 µL of 2x Enzyme Solution (diluted in Kinase Buffer).
-
Control 1 (Max Signal): Enzyme + DMSO (no inhibitor).
-
Control 2 (Min Signal): Buffer + DMSO (no enzyme).
-
-
Pre-Incubation: Incubate for 10 minutes at RT.
-
Why? Allows the inhibitor to reach binding equilibrium with the kinase before competition with ATP begins.
-
-
Substrate Addition: Add 2.5 µL of 2x Substrate/ATP Mix.
-
Reaction: Incubate at Room Temperature for 60 minutes (or time determined by linearity check).
Step 3: Detection
-
Stop & Deplete: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 min at RT.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent . Incubate 30 min at RT.
-
Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Workflow Visualization
Figure 1: Homogeneous Kinase Assay Workflow. The process emphasizes pre-incubation of the inhibitor with the enzyme prior to ATP introduction.
Data Analysis & Interpretation
Normalization
Convert raw luminescence units (RLU) to Percent Inhibition using the controls:
Curve Fitting
Fit the data to a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response):
-
X: Log of inhibitor concentration.
-
Y: Percent Inhibition.
Quality Control (The "Trust" Metrics)
-
Hill Slope: For a standard 1:1 competitive inhibitor, the slope should be approximately -1.0 .
-
Slope < -1.5: Suggests aggregation, precipitation, or non-specific binding (common with lipophilic pyrazoles).
-
Slope > -0.5: Suggests negative cooperativity or assay artifacts.
-
-
Z' Factor: Must be > 0.5 for the assay plate to be valid.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Steep Hill Slope (<-2.0) | Compound precipitation (Aggregator). | Add 0.01% Triton X-100 to buffer; check solubility. |
| Incomplete Inhibition | Solubility limit reached before saturation. | Verify compound concentration via HPLC; use acoustic dispensing. |
| Right-shifted IC50 | ATP concentration too high ( | Re-determine ATP |
| High Background | Incomplete ATP depletion. | Ensure ADP-Glo reagent is fresh; extend incubation time. |
Pathway Logic: Mechanism of Action[4]
To understand why we see inhibition, we visualize the competitive binding mechanism.
Figure 2: Competitive Inhibition Mechanism. The this compound inhibitor competes directly with ATP for the active site, preventing the formation of the catalytic complex.
References
-
Tao, Q., et al. (2025).[2][3] Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [2]
-
Laufer, S., et al. (2024). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.
-
AAT Bioquest. IC50 Calculator & Hill Slope Interpretation.
-
Gaylord Chemical Company.[5] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling.
Sources
- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Application Note: Cytotoxicity Profiling of 1-Cyclopropyl-1H-pyrazol-3-amine Derivatives via MTT Assay
Introduction & Scope
The 1-Cyclopropyl-1H-pyrazol-3-amine scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors, CB1 receptor antagonists, and anti-inflammatory agents. While these derivatives offer potent biological activity, their evaluation in cell-based assays presents specific physicochemical challenges—notably aqueous solubility and potential pH-dependent interference.
This application note details a rigorous MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol optimized for this compound class. Unlike generic protocols, this guide addresses the specific handling requirements of hydrophobic amine-containing heterocycles to ensure data integrity and reproducibility.
Core Principle
The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily cytosolic, not just mitochondrial as historically described).[1] This conversion occurs only in metabolically active cells, making it a proxy for cell viability.
Critical Pre-Assay Considerations (The "Why" Behind the Steps)
Before pipetting, you must address three critical factors specific to this compound:
A. Solubility & Solvent Tolerance[2][3][4]
-
Challenge: Pyrazole-amines often exhibit poor aqueous solubility and may precipitate in culture media, causing "false toxicity" via physical stress rather than chemical cytotoxicity.
-
Solution: Dissolve the compound in DMSO (Dimethyl Sulfoxide) . The final concentration of DMSO in the well must not exceed 0.5% (v/v) , as higher levels can induce background toxicity and membrane permeabilization, skewing IC50 values.
B. Chemical Interference (The "Cell-Free" Control)
-
Challenge: Primary amines and certain heterocycles can chemically reduce MTT to formazan in the absence of cells, leading to false-negative cytotoxicity results (i.e., the cells look "alive" because the drug itself turned the dye purple).
-
Solution: You must include a cell-free control containing media + compound + MTT to quantify non-enzymatic reduction.
C. pH Buffering[4]
-
Challenge: As an amine, high concentrations (>50 µM) of the test compound may shift the pH of the culture medium (phenol red turning pink/purple).
-
Solution: Ensure the culture medium is essentially buffered (HEPES 10-25 mM is recommended alongside Bicarbonate) to maintain physiological pH.
Experimental Workflow
The following diagram outlines the optimized workflow for testing pyrazole derivatives.
Figure 1: Step-by-step workflow for MTT cytotoxicity profiling. Note the critical solubilization step using DMSO, which is preferred over SDS for hydrophobic pyrazole compounds.
Detailed Protocol
Reagents & Preparation
-
Test Compound: this compound (Solid).
-
Vehicle: Sterile-filtered DMSO (Sigma-Aldrich, Hybridoma grade).
-
MTT Reagent: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at -20°C in the dark.
-
Solubilization Solution: 100% DMSO.
Stock Solution Preparation
To avoid precipitation, prepare a high-concentration stock.
-
Weigh 5–10 mg of this compound.
-
Dissolve in 100% DMSO to reach a 20 mM or 50 mM stock concentration.
-
Validation: Sonicate for 5 minutes if necessary. Ensure the solution is perfectly clear.
Assay Procedure
Step 1: Cell Seeding
-
Seed cells into 96-well flat-bottom tissue culture plates.
-
Density: 3,000–10,000 cells/well (optimized per cell line to ensure linearity).
-
Volume: 100 µL/well.
-
Incubate for 24h at 37°C / 5% CO₂ to allow attachment.
Step 2: Compound Treatment
-
Prepare serial dilutions of the compound in culture medium.
-
Note: Ensure the highest concentration has ≤0.5% DMSO.[2]
-
Remove old media (carefully) and add 100 µL of treatment media.
-
Controls Required:
-
Vehicle Control: Media + 0.5% DMSO (0% cytotoxicity baseline).
-
Positive Control: Triton X-100 (1%) or Staurosporine (100% cytotoxicity).
-
Blank: Media only (no cells).
-
Interference Control: Media + Compound (Highest Conc.) + MTT (No cells).
-
Step 3: MTT Incubation
-
After the treatment period (typically 24h, 48h, or 72h), add 10 µL of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.
-
Incubate for 3–4 hours at 37°C.
-
Visual Check: Look for purple crystals under the microscope.[1] If crystals are sparse in control wells, extend incubation.
Step 4: Solubilization (The DMSO Method)
-
Why DMSO? Acidified isopropanol or SDS buffers are common, but for pyrazole derivatives, 100% DMSO provides the most reliable solubilization of both the drug (if precipitated) and the formazan crystals.
-
Carefully aspirate the media without disturbing the purple crystals.
-
Add 100 µL of 100% DMSO to each well.
-
Place on an orbital shaker for 10 minutes at room temperature.
Step 5: Quantification
-
Measure absorbance at 570 nm (signal) and 630-690 nm (background reference) using a microplate reader.
Data Analysis & Interpretation
Calculation of Viability
Subtract the background absorbance (630 nm) from the signal (570 nm). Then, normalize to the Vehicle Control.
Interference Correction
If the Interference Control (Compound + MTT, no cells) shows higher absorbance than the Blank (Media + MTT, no cells), the compound is reducing the MTT. You must subtract this specific "chemical background" value from the treated cell values before calculating viability.
IC50 Determination
Plot Log(Concentration) vs. % Viability. Use non-linear regression (4-parameter logistic curve) to calculate the IC50.
Table 1: Example Data Layout
| Well Type | Contents | Expected OD (570nm) | Purpose |
| Vehicle | Cells + Media + 0.5% DMSO | 0.8 - 1.2 | 100% Viability Reference |
| Blank | Media + DMSO (No Cells) | 0.05 - 0.1 | Optical Background |
| Pos. Ctrl | Cells + Triton X-100 | < 0.15 | Cell Death Reference |
| Test | Cells + Compound (Var. Conc.) | Variable | Experimental Data |
| Interference | Media + Compound (No Cells) | Must be < 0.1 | Validate no chemical reduction |
Mechanistic Visualization
Understanding the pathway is crucial for interpreting "low viability" results. Is it mitochondrial toxicity or general cell death?
Figure 2: Mechanism of action. The dashed red line indicates the potential for chemical interference, where the amine directly reduces MTT, bypassing the cell.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background in Blank | Microbial contamination or Phenol Red interference. | Use phenol red-free media for the assay step. Filter sterilize MTT. |
| "Smiling" Plot (Edge Effect) | Evaporation in outer wells. | Fill edge wells with PBS (do not use for data). |
| Precipitate Visible | Compound insolubility at high conc. | Check stock solubility. Do not exceed solubility limit in media. |
| High OD in Treated Wells (Unexpected) | Chemical reduction of MTT by the amine. | STOP. Perform the "Cell-Free" control. If positive, switch to ATP-based assay (e.g., CellTiter-Glo). |
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Stockert, J. C., et al. (2012). Assays for cell viability: metabolic and functional aspects.[3] Microscopy Research and Technique, 75(8), 959-972.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115307-22-7, this compound.
Sources
use of 1-Cyclopropyl-1H-pyrazol-3-amine in solid-phase synthesis
Application Note: High-Efficiency Solid-Phase Incorporation of 1-Cyclopropyl-1H-pyrazol-3-amine
Abstract & Strategic Significance
This compound (CAS: 175137-46-9) is a "privileged scaffold" in medicinal chemistry, particularly ubiquitious in the design of ATP-competitive kinase inhibitors (e.g., JAK, FLT3, and JNK inhibitors). The pyrazole ring serves as a critical hydrogen bond donor/acceptor motif for the kinase hinge region, while the cyclopropyl group at the N1 position fills hydrophobic pockets (selectivity filters) and improves metabolic stability compared to alkyl chains.
However, incorporating this building block on solid phase presents specific challenges:
-
Reduced Nucleophilicity: The exocyclic amine at position 3 is electronically coupled to the aromatic pyrazole ring, rendering it significantly less nucleophilic than standard aliphatic amines.
-
Steric Bulk: The N1-cyclopropyl group introduces proximal steric hindrance, potentially retarding reaction rates.
This guide details optimized protocols for overcoming these barriers to achieve high-conversion coupling in solid-phase libraries.
Chemical Properties & Handling
| Property | Value/Description | Implication for SPOS |
| Molecular Weight | 123.16 g/mol | Low MW allows for high atom economy in fragment growing. |
| pKa (Conjugate Acid) | ~2.5 - 3.5 | Weak base. Requires efficient deprotonation or highly active electrophiles. |
| Solubility | Soluble in DMF, DMSO, NMP; Modest in DCM. | Critical: Use DMF or NMP for coupling reactions to prevent precipitation within the resin matrix. |
| Stability | Acid stable; Base stable. | Compatible with standard TFA cleavage (95%) and Piperidine deprotection (20%). |
Strategic Workflow: Kinase Inhibitor Library Synthesis
The following workflow illustrates the standard route for generating a kinase inhibitor library where the aminopyrazole is introduced late-stage to a resin-bound scaffold (e.g., a chloropyrimidine or carboxylic acid).
Figure 1: General workflow for modifying resin-bound scaffolds with aminopyrazoles.
Detailed Experimental Protocols
Protocol A: Amide Coupling (Resin-COOH + Aminopyrazole)
Context: Attaching the aminopyrazole to a resin-bound carboxylic acid. Standard coupling reagents (HBTU/DIC) often fail due to the low nucleophilicity of the heteroaromatic amine. We utilize HATU/HOAt , which generates a more reactive active ester.
Reagents:
-
Resin-bound acid (e.g., 100 mg, 0.5 mmol/g loading).
-
This compound (4.0 equiv).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4.0 equiv).
-
HOAt (1-Hydroxy-7-azabenzotriazole) (4.0 equiv) - Optional but recommended for difficult sequences.
-
TMP (2,4,6-Trimethylpyridine / Collidine) (8.0 equiv) - Preferred over DIEA to prevent guanidinium capping of the amine.
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step Procedure:
-
Activation: In a separate vial, dissolve the Resin-bound acid (if not already on resin) or prepare the "Cocktail": Dissolve HATU (and HOAt if using) in DMF (2 mL).
-
Base Addition: Add Collidine to the activation cocktail. Note: The solution should turn yellow.
-
Amine Addition: Add this compound to the activated mixture.
-
Coupling: Transfer the solution immediately to the resin-bound acid (pre-swelled in DMF).
-
Incubation: Shake at room temperature for 4–6 hours . Standard 1-hour couplings are insufficient for aminopyrazoles.
-
Double Coupling: Drain the vessel and repeat steps 1–5 with fresh reagents to ensure >98% conversion.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
Mechanism of Activation (HATU):
Figure 2: The 7-aza group in HATU/HOAt provides a pyridine-like nitrogen that stabilizes the leaving group via a neighboring group effect, accelerating the reaction with the weak aminopyrazole nucleophile.
Protocol B: SNAr Displacement (Resin-Heteroaryl Chloride + Aminopyrazole)
Context: This is the most common reaction for kinase inhibitors (e.g., displacing a chlorine on a pyrimidine or triazine core).
Reagents:
-
Resin-bound chloropyrimidine (e.g., loaded via Rink Amide).[1]
-
This compound (5.0 equiv).
-
DIEA (N,N-Diisopropylethylamine) (10.0 equiv).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO . DMF can decompose at high heat.
Step-by-Step Procedure:
-
Preparation: Suspend the resin in NMP (10 mL/g resin).
-
Reagent Addition: Add the aminopyrazole and DIEA.
-
Thermal Reaction:
-
Method A (Oven/Shaker): Seal the vessel tightly and shake at 80°C for 12–16 hours .
-
Method B (Microwave - Preferred): Irradiate at 100°C for 30 minutes (Power: 50W, max pressure: 250 psi).
-
-
Work-up: Drain hot (to prevent precipitation of byproducts). Wash with hot NMP (2x), then DMF (3x), then DCM (3x).
Quality Control & Validation
Validating the coupling of aromatic amines is notoriously difficult because standard colorimetric tests often give false negatives.
| Test Method | Suitability | Protocol | Expected Result |
| Kaiser Test (Ninhydrin) | Low | Standard protocol. | Often fails to detect unreacted aromatic amines (anilines/pyrazoles) due to low nucleophilicity. |
| Chloranil Test | High | 2% Chloranil in DMF + 2% Acetaldehyde in DMF. | Blue/Green beads = Free amine (Incomplete coupling). Colorless = Complete coupling. This is the gold standard for this application. |
| Mini-Cleavage (LCMS) | Definitive | Treat 5 mg resin with 50uL TFA/H2O (95:5) for 30 min. | Inject supernatant into LCMS. Look for mass shift: +123 Da (scaffold + aminopyrazole - HCl). |
Expert Insight: Do not rely solely on the Kaiser test. If the Chloranil test is ambiguous, perform a mini-cleavage. Aromatic amines often show "smearing" or faint colors in ninhydrin tests.
Troubleshooting Guide
Issue: Low Conversion in SNAr Reaction
-
Cause: The 1-cyclopropyl group creates steric clash with the ortho-substituents on the pyrimidine ring.
-
Solution: Switch solvent to DMSO (enhances SNAr rate) and increase temperature to 120°C (Microwave). Ensure the resin (e.g., Rink Amide) is compatible with these conditions (PEG-based resins like ChemMatrix or Tentagel are superior to Polystyrene for high-heat applications).
Issue: Precipitation during Coupling
-
Cause: Aminopyrazoles can crystallize or aggregate at high concentrations in DCM.
-
Solution: Ensure all coupling steps utilize DMF or NMP . If using HATU, pre-dissolve the aminopyrazole in NMP before adding to the resin.
Issue: Guanidinylation
-
Cause: Using HATU with excess amine can sometimes lead to reaction with the uronium moiety if the activation is slow.
-
Solution: Use Collidine instead of DIEA. Pre-activate the acid with HATU/Base for 2 minutes before adding the aminopyrazole.
References
-
Vertex Pharmaceuticals. "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors." NIH/PubMed Central. Available at: [Link] (Accessed Oct 2025).
-
MDPI. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives." Molecules. Available at: [Link] (Accessed Oct 2025).
-
Common Organic Chemistry. "Amide Coupling Mechanisms: HATU." Available at: [Link] (Accessed Oct 2025).
-
Aapptec. "Tests for Monitoring Solid Phase Reactions (Chloranil vs Kaiser)." Available at: [Link] (Accessed Oct 2025).
Sources
Troubleshooting & Optimization
optimizing reaction conditions for N-arylation of 1-Cyclopropyl-1H-pyrazol-3-amine
Case ID: OPT-PYR-CN-001 Status: Open Priority: High (Drug Discovery Scaffold) Subject: Optimization of C–N Cross-Coupling Conditions for 3-Aminopyrazoles
Executive Summary & Chemical Context[1][2][3][4][5][6]
User Query: "How do I optimize the N-arylation of 1-Cyclopropyl-1H-pyrazol-3-amine with aryl halides?"
Technical Assessment: The substrate This compound presents a unique set of electronic and steric challenges. Unlike simple anilines, the exocyclic amine at the 3-position of the pyrazole ring is electron-rich but subject to catalyst poisoning due to the proximal N2 nitrogen, which can chelate palladium species. Furthermore, the cyclopropyl group at N1 is metabolically stable but chemically sensitive to radical pathways or highly acidic conditions, necessitating careful base and ligand selection.
This guide prioritizes Buchwald-Hartwig Palladium-Catalyzed Cross-Coupling as the primary methodology due to its reliability with heterocyclic amines.
The "Golden Path" Protocol (Primary Recommendation)
Based on chemoselectivity profiles for 3-aminopyrazoles, the following conditions are the statistical starting point for the highest probability of success.
Standard Operating Procedure (SOP-BH-01)
| Parameter | Recommendation | Rationale |
| Precatalyst | BrettPhos Pd G3 or tBuBrettPhos Pd G3 | G3 precatalysts ensure rapid activation at low temperatures. tBuBrettPhos is superior for sterically hindered or electron-rich amines. |
| Ligand | tBuBrettPhos (if not using precatalyst) | Prevents |
| Base | Cs₂CO₃ (2.0 equiv) | A weaker base than NaOtBu; prevents potential side reactions with the cyclopropyl ring or electrophile sensitive groups. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols stabilize the catalytic cycle. |
| Temperature | 80 °C – 100 °C | Sufficient to drive reductive elimination without thermal decomposition. |
| Concentration | 0.1 M – 0.2 M | Standard concentration to maintain reaction kinetics. |
Step-by-Step Workflow
-
Charge Solids: In a glovebox or under Argon flow, add Pd precatalyst (1-3 mol%), Aryl Halide (1.0 equiv), this compound (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to a reaction vial.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (sparged with N₂ for 10 mins).
-
Activation: Seal the vial with a Teflon-lined cap.
-
Reaction: Heat to 90 °C for 4–12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite/Silica. Elute with EtOAc. Do not use strong acid washes (risk of cyclopropyl ring opening).
Optimization Decision Matrix
If the standard protocol fails, use this logic flow to select the next set of conditions.
Scenario A: Low Conversion (Catalyst Deactivation)
Symptom: Starting material remains, solution turns black (Pd black precipitation).
-
Switch Ligand: Move to Xantphos or JackiePhos . These bidentate ligands can stabilize the Pd center more effectively against chelation by the pyrazole N2.
-
Switch Precatalyst: Use Pd(OAc)₂ + Ligand if G3 precatalysts are failing to initiate.
Scenario B: Protodehalogenation (Reduction of Ar-X)
Symptom: Aryl halide is converted to Ar-H; Amine is untouched.
-
Cause: The catalytic cycle is stalling at the transmetalation step, or the solvent is acting as a hydride source.
-
Fix: Switch solvent to Toluene or DME . Lower temperature to 80 °C.
Scenario C: Base-Sensitive Electrophile
Symptom: Decomposition of the Aryl Halide partner.
-
Fix: Switch Base to K₃PO₄ (anhydrous) or K₂CO₃ . Avoid tert-butoxides.
Optimization Screening Table
| Variable | Option A (Standard) | Option B (High Reactivity) | Option C (Robustness) |
| Ligand | tBuBrettPhos | BrettPhos | Xantphos |
| Base | Cs₂CO₃ | NaOtBu | K₃PO₄ |
| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol |
Visualizing the Optimization Logic
The following diagram illustrates the decision-making process for optimizing the reaction based on observed outcomes.
Figure 1: Decision tree for optimizing N-arylation conditions based on crude reaction analysis.
Alternative Methodology: Chan-Lam Coupling
If the Palladium route fails (e.g., due to trace metal contamination limits or specific halide unavailability), use Copper-catalyzed oxidative coupling.
Applicability: Best for coupling with Aryl Boronic Acids instead of Halides. Pros: Mild conditions (RT), Air atmosphere.[1] Cons: Often requires stoichiometric Copper; variable yields.
Protocol (SOP-CL-02):
-
Reagents: this compound (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (2.0 equiv).
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Conditions: Stir open to air (balloon of O₂ optional for catalytic turnover) at Room Temperature for 24h.
-
Note: Add 4Å Molecular Sieves to improve yield by scavenging water.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction stalling at 50% conversion? A: This is often due to product inhibition. The product (an N-aryl aminopyrazole) is also a ligand. As the concentration of product increases, it competes with the phosphine ligand for the Pd center.
-
Fix: Increase the ligand-to-Pd ratio (e.g., from 1:1 to 2:1) or switch to a bulkier ligand like tBuXPhos which is harder to displace.
Q2: Can I use NaH as a base? A: Not recommended. NaH is too aggressive. It can deprotonate the cyclopropyl protons (though difficult, pKa ~39, but possible with activation) or cause ring-opening if the temperature is high. Stick to Carbonate or Phosphate bases.
Q3: My LCMS shows a mass of M+14. What happened? A: If you are using DCM or Chloroform in the workup or reaction, the aminopyrazole might react with the solvent (though rare under basic conditions). More likely, if you used a methyl-source, you have N-methylation. If the mass is M+Ar, but the retention time is wrong, check for regioisomers . Ensure the coupling happened at the exocyclic amine (N-H) and not the pyrazole C4 carbon (C-H activation), though C4 coupling usually requires specific conditions.
Q4: How do I remove residual Palladium? A: Aminopyrazoles love to hold onto metals.
-
Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the workup. Stir the crude mixture with the resin for 2 hours before filtration.
Troubleshooting Workflow Diagram
Use this flow to diagnose specific failure modes during the experimental phase.
Figure 2: Diagnostic workflow for troubleshooting reaction failures.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines."[2] Journal of the American Chemical Society, 2006.
- Context: Establishes the baseline for coupling aminopyrazoles using biaryl phosphine ligands.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
- Context: Provides the rationale for selecting tBuBrettPhos vs. Xantphos.
-
Qiao, J. X., et al. "Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids (Chan-Lam)." Synthesis, 2011.[3]
- Context: Reference for the alternative Copper-catalyzed p
-
Tao, Q., et al. "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor."[4] Journal of Medicinal Chemistry, 2024.
- Context: Specific application of N-arylation on the 1H-pyrazol-3-amine scaffold in drug discovery.
Disclaimer: All chemical protocols should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment (PPE). The stability of the cyclopropyl moiety is generally high, but caution is advised with strong acids.
Sources
stability and storage conditions for 1-Cyclopropyl-1H-pyrazol-3-amine
Document ID: TSC-2026-01-30-001
Subject: Stability and Storage Conditions for 1-Cyclopropyl-1H-pyrazol-3-amine (CAS: 1240565-06-3)
Introduction
This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound. As a valued building block in medicinal chemistry and materials science, understanding its stability profile and proper handling is critical for experimental success and reproducibility. This document addresses common questions and challenges encountered during its storage and use.
Core Stability & Storage Recommendations
Proper storage is paramount to preserving the integrity of this compound. The compound's primary sensitivities are to atmospheric oxygen and moisture. The amine functionality is susceptible to oxidation, while the cyclopropylamine moiety can be prone to hydrolysis under certain conditions.
| Parameter | Recommendation | Rationale & Expert Insights |
| Temperature | Store at 2-8°C. | While some suppliers may indicate room temperature storage is acceptable for short periods, refrigerated conditions significantly slow down potential degradation pathways. For long-term storage, 2-8°C is the optimal range. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | This is the most critical parameter. The amine group is susceptible to oxidation, which can lead to discoloration (from colorless/pale yellow to brown) and the formation of impurities. An inert atmosphere minimizes contact with oxygen. |
| Moisture | Keep container tightly sealed in a dry environment. | The cyclopropylamine group can undergo hydrolytic degradation, especially in non-neutral pH conditions[1]. Ensuring the container is sealed and stored in a desiccator or dry cabinet will prevent moisture ingress. |
| Light | Store in a dark place or in an amber vial. | While not as critical as air and moisture sensitivity, prolonged exposure to light can potentially contribute to radical-mediated degradation pathways. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during the handling and use of this compound.
Q1: My this compound has turned from a colorless liquid to a brown color. Is it still usable?
A color change is a common indicator of degradation, likely due to oxidation of the amine group. The brown color suggests the formation of oxidized, often polymeric, impurities.
-
Immediate Action: Before use, it is highly recommended to perform a quality control (QC) check. A simple proton NMR (¹H NMR) can quickly assess the purity. If significant new peaks are observed or the integration of the characteristic peaks has changed, the compound's purity is compromised.
-
Expert Insight: The initial step in the oxidative degradation of amines often involves the formation of amine radicals through electron abstraction from the nitrogen atom or hydrogen abstraction from an adjacent carbon[2]. These radicals can then lead to a cascade of reactions, resulting in colored byproducts.
-
Can it be salvaged? For non-critical applications, a discolored reagent might still provide the desired product, but yields may be lower, and purification will be more challenging. For sensitive applications, such as in late-stage drug development, using a fresh, pure lot is strongly advised.
Q2: I've noticed a precipitate in my liquid this compound. What could be the cause?
Precipitation can arise from several factors:
-
Temperature Effects: If the compound was stored at the lower end of the recommended temperature range, some solidification may occur. Gently warming the vial to room temperature with slight agitation should redissolve the solid.
-
Degradation Products: More concerning is the precipitation of insoluble degradation products. These could be salts formed from the reaction with atmospheric CO₂ (forming a carbamate) or other impurities.
-
Troubleshooting: If the precipitate does not redissolve upon warming, it is likely an impurity. The liquid portion should be carefully decanted and analyzed for purity before use.
Q3: My reaction with this compound is giving low yields or failing completely. Could the reagent be the problem?
Assuming all other reaction parameters are correct, a degraded starting material is a likely culprit.
-
Causality: Degradation reduces the molar equivalence of the active amine. Oxidative or hydrolytic byproducts can also interfere with your reaction, potentially quenching catalysts or reacting with other reagents.
-
Verification Workflow:
-
Assess Storage: Review how the compound was stored. Was it consistently under an inert atmosphere? Was the container properly sealed?
-
Visual Inspection: Check for color change or precipitates.
-
QC Analysis: Perform a QC check as outlined in the "Quality Control Protocol" section below. Compare the analytical data with the supplier's Certificate of Analysis or with reference spectra.
-
Experimental Protocols
Protocol 1: Handling and Dispensing Air-Sensitive this compound
This protocol outlines the standard procedure for safely transferring this air-sensitive liquid.
Materials:
-
Vial of this compound
-
Dry, nitrogen or argon-flushed syringe with a long needle
-
Reaction vessel sealed with a rubber septum
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
Inert Gas Purge: Ensure your reaction vessel is under a positive pressure of inert gas. This can be confirmed by a gentle outflow through a bubbler.
-
Prepare for Transfer: Puncture the septum of the this compound vial with a needle connected to the inert gas line to introduce a positive pressure.
-
Syringe Preparation: Puncture the vial's septum with the transfer syringe needle.
-
Withdraw Liquid: Slowly draw the desired volume of the liquid into the syringe. The positive pressure in the vial will aid in this process. It is often helpful to draw a small amount of the inert gas into the syringe after the liquid to act as a buffer.
-
Transfer to Reaction: Swiftly transfer the needle from the reagent vial to the septum of your reaction vessel and dispense the liquid.
-
Cleanup: Immediately quench any residual reagent in the syringe by drawing up a suitable solvent (e.g., isopropanol) and expelling it into a waste container.
Protocol 2: Quality Control (QC) Check of this compound
If you suspect degradation, this QC protocol can help determine the compound's integrity.
1. ¹H NMR Spectroscopy:
-
Sample Preparation: Prepare a dilute solution in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Chemical Shifts: While exact shifts can vary, look for the characteristic signals of the cyclopropyl protons (typically in the upfield region, ~0.5-1.0 ppm) and the protons on the pyrazole ring. The amine protons will appear as a broad singlet.
-
Interpretation: The presence of new, significant peaks, especially in the aromatic or downfield regions, may indicate degradation. A change in the integration ratio of the key protons is a clear sign of impurity.
2. High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method is suitable for assessing purity.
-
Column: C18 column
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a wavelength where the pyrazole ring absorbs (e.g., ~220-250 nm).
-
-
Interpretation: A pure sample should show a single major peak. The appearance of multiple peaks indicates the presence of impurities.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2957-2964. [Link]
-
Gouedard, C., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15. [Link]
Sources
Technical Support Center: Refining Kinase Selectivity of 1-Cyclopropyl-1H-pyrazol-3-amine Derivatives
This guide is designed for researchers, scientists, and drug development professionals working to optimize the kinase selectivity of 1-cyclopropyl-1H-pyrazol-3-amine derivatives. The inherent versatility of the pyrazole scaffold makes it a prominent feature in many kinase inhibitors; however, achieving high selectivity across the kinome remains a significant challenge.[1][2] This document provides practical, in-depth guidance to troubleshoot common issues and systematically enhance the selectivity of your compounds.
I. Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing activity against multiple kinases (polypharmacology). Is this expected, and how do I begin to address it?
A1: Yes, a degree of polypharmacology is not uncommon with pyrazole-based kinase inhibitors, especially in early-stage discovery.[1] The pyrazole ring is a privileged scaffold that can interact with the highly conserved ATP-binding site of many kinases.[1] The first step is to quantify this promiscuity. We recommend an initial kinase panel screening at a single high concentration (e.g., 1-10 µM) to identify the primary off-targets. This will provide a clear picture of the compound's selectivity profile and guide your subsequent optimization strategy.
Q2: What are the key structural features of the this compound scaffold that I should focus on to improve selectivity?
A2: Structure-activity relationship (SAR) studies on related scaffolds have shown that modifications at several positions can significantly impact selectivity. For the this compound core, consider the following:
-
Substitutions on the pyrazole ring: While the cyclopropyl group is a key feature, small modifications elsewhere on the ring can have substantial effects. Be cautious with simple alkyl substitutions, as they have been shown to sometimes lead to non-selective inhibitors.[3]
-
The linker and connected moiety: The nature of the group attached to the 3-amino position is critical. Varying the linker length, rigidity, and the terminal chemical group can exploit subtle differences in the topology of the target kinase's active site compared to off-target kinases.
-
The pyrimidine or other heterocyclic core: If your derivative includes a linked pyrimidine (a common pairing), substitutions on this ring are crucial for fine-tuning selectivity.[3]
Q3: Should I prioritize biochemical or cell-based assays when initially profiling for selectivity?
A3: It's a tiered approach. Start with biochemical assays against a broad panel of purified kinases. This provides a direct measure of your compound's interaction with each kinase, free from confounding cellular factors. Once you have identified on-target and key off-target kinases, progress to cell-based assays . These will confirm whether the observed biochemical activity translates to inhibition of the kinase in a more physiologically relevant context and can reveal effects related to cell permeability, metabolism, and engagement of the target in its native signaling pathway.
Q4: My compound has good biochemical potency but poor activity in cellular assays. What are the likely causes?
A4: This is a common challenge. The discrepancy can often be attributed to:
-
Poor cell permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Efflux pump activity: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic instability: The compound could be rapidly metabolized within the cell into an inactive form.
-
High ATP concentration in cells: The intracellular concentration of ATP is much higher than that used in many biochemical assays. Your compound may be a competitive inhibitor that is less effective in the presence of high ATP levels.
Troubleshooting should involve sequential assessment of these factors, starting with permeability and metabolic stability assays.
II. Troubleshooting Guides
Scenario 1: High Off-Target Activity Against a Closely Related Kinase
Problem: Your lead compound inhibits the desired target kinase with an IC50 of 50 nM, but also inhibits a closely related kinase from the same family with an IC50 of 150 nM.
Underlying Cause: Kinases within the same family often share a high degree of sequence and structural homology in the ATP-binding pocket. Your inhibitor is likely interacting with conserved residues common to both kinases.
Troubleshooting Workflow:
-
Structural Analysis (if available):
-
Obtain or model the crystal structures of your target and off-target kinases.
-
Dock your compound into both active sites to identify subtle differences. Look for non-conserved residues in or near the binding pocket that can be exploited.
-
-
Strategic Modifications:
-
Target the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket. A bulkier substituent on your compound may create a steric clash with a larger gatekeeper in the off-target kinase while being accommodated by a smaller gatekeeper in the primary target.
-
Exploit Solvent-Exposed Regions: Modify your compound to extend into solvent-exposed areas of the active site. These regions tend to be less conserved than the core ATP-binding site.
-
Introduce Rigidity: A more rigid compound may be less able to adapt to the minor conformational differences in the off-target kinase's active site.
-
Scenario 2: Lack of Structure-Activity Relationship (SAR) Correlation
Problem: You have synthesized a series of analogs with modifications to the cyclopropyl group and the linked aryl ring, but the changes in potency and selectivity are unpredictable.
Underlying Cause: The binding mode of your scaffold may be different than hypothesized, or multiple binding modes may be possible. Small chemical changes could be causing a larger-than-expected shift in the compound's orientation within the active site.
Troubleshooting Workflow:
-
Confirm Binding Mode:
-
X-ray Crystallography: Co-crystallizing your compound with the target kinase is the gold standard for confirming the binding mode.
-
Computational Modeling: In the absence of a crystal structure, use molecular docking and simulation to explore alternative binding poses.
-
-
Systematic Scaffolding Changes:
-
Instead of modifying peripheral groups, make systematic changes to the core scaffold itself. For example, alter the attachment point of the cyclopropyl group or the linker on the pyrazole ring.
-
-
Biophysical Assays:
-
Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide valuable data on the thermodynamics of binding, which can help to understand the driving forces of the interaction and how they change with different analogs.
-
III. Experimental Protocols & Workflows
Protocol 1: Tiered Kinase Selectivity Profiling
This protocol outlines a cost-effective, tiered approach to assessing the selectivity of your this compound derivatives.
Tier 1: Broad Panel Screening (Single Concentration)
-
Objective: To identify the primary kinase targets and off-targets.
-
Procedure:
-
Select a broad kinase panel (e.g., 100-400 kinases).
-
Screen your compound at a single, relatively high concentration (e.g., 10 µM).
-
The assay should be a robust biochemical format, such as a radiometric assay or a fluorescence-based method.
-
Calculate the percent inhibition for each kinase.
-
-
Data Analysis: Identify all kinases inhibited by more than a predefined threshold (e.g., >70% inhibition).
Tier 2: IC50 Determination for "Hits"
-
Objective: To quantify the potency of the compound against the kinases identified in Tier 1.
-
Procedure:
-
For each "hit" kinase, perform a dose-response experiment.
-
Use a 10-point concentration curve, typically in half-log dilutions, centered around the expected IC50.
-
Run the experiment in duplicate or triplicate.
-
-
Data Analysis: Fit the dose-response data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value for each kinase.
Tier 3: Cell-Based Target Engagement & Phosphorylation Assay
-
Objective: To confirm kinase inhibition in a cellular context.
-
Procedure:
-
Select a cell line that expresses your target kinase and has a known downstream signaling pathway.
-
Treat the cells with a dose-response of your compound.
-
Lyse the cells and use an antibody-based method (e.g., Western blot, ELISA) to measure the phosphorylation of a known downstream substrate of your target kinase.
-
-
Data Analysis: Determine the IC50 for the inhibition of substrate phosphorylation. This cellular IC50 can then be compared to the biochemical IC50 to assess cell permeability and on-target efficacy.
IV. Visualizations
Kinase Selectivity Refinement Workflow
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing 1-Cyclopropyl-1H-pyrazol-3-amine with other pyrazole isomers in SAR studies
[1][2][3]
Executive Summary & Structural Logic
In the high-stakes arena of kinase inhibitor design and fragment-based drug discovery (FBDD), the aminopyrazole scaffold is ubiquitous.[1][2][3] However, the precise substitution pattern—specifically the choice between 1-cyclopropyl-1H-pyrazol-3-amine (Target) and its regioisomers (e.g., 5-amine variants or N-alkyl alternatives)—is a critical decision point that dictates potency, selectivity, and metabolic fate.[1][2][3]
This guide objectively compares This compound against its primary alternatives.[1][2][3] The "3-amine" isomer typically functions as a superior hinge binder in Type I kinase inhibitors due to its unobstructed hydrogen-bonding vectors, whereas the "5-amine" isomer often suffers from steric clashes caused by the adjacent N-substituent.[1][3] Furthermore, the N-cyclopropyl group offers a distinct metabolic advantage over N-methyl or N-ethyl groups by suppressing oxidative dealkylation (CYP450-mediated), a common clearance liability.[1][2][3]
Structural Analysis & Isomerism
The core challenge in working with aminopyrazoles is the strict control of regioisomerism.[3] While unsubstituted aminopyrazoles exist in tautomeric equilibrium, N-alkylation "locks" the structure, creating distinct chemical entities with vastly different biological profiles.[1][2][3]
The Regioisomer Divergence[3]
-
This compound (The Target): The amine group is distal (meta-like) to the bulky cyclopropyl group.[1][2][3] This allows the amine to participate freely in hydrogen bonding without steric interference from the N-substituent.[1][3]
-
1-Cyclopropyl-1H-pyrazol-5-amine (The Alternative): The amine is proximal (ortho-like) to the cyclopropyl group.[1][2][3] This creates significant steric hindrance, often twisting the amine out of planarity or preventing the molecule from sitting flat in the ATP-binding pocket.[3]
Visualization of Isomeric Relationships
The following diagram illustrates the structural divergence and its impact on kinase hinge binding.
Caption: Structural divergence of aminopyrazoles. The 3-amine isomer (green) allows favorable hinge binding, while the 5-amine (red) introduces steric clashes.[1][3]
Comparative SAR Data
The following data summarizes the performance differences between the 3-amine and 5-amine isomers, as well as N-cyclopropyl vs. N-methyl analogs, synthesized from aggregated medicinal chemistry datasets (e.g., JAK, Aurora, and RIPK1 kinase programs).
Table 1: Physicochemical & Biological Comparison
| Feature | This compound | 1-Cyclopropyl-1H-pyrazol-5-amine | 1-Methyl-1H-pyrazol-3-amine |
| H-Bond Geometry | Optimal: Donor-Acceptor motif is exposed.[1][2][3] | Compromised: N-substituent blocks donor access. | Optimal: Similar to cyclopropyl 3-amine.[1][2][3] |
| Kinase Potency (IC50) | Low nM (Typical for Hinge Binders) | µM Range (Often inactive or weak) | Low nM (Potent, but metabolically labile) |
| Metabolic Stability | High: Cyclopropyl resists CYP oxidation.[1][2][3] | High: Cyclopropyl resists CYP oxidation.[3] | Low: Rapid N-demethylation (t½ < 15 min).[1][3] |
| Solubility | Moderate: Cyclopropyl adds lipophilicity.[3] | Low: Crystal packing often tighter.[3] | High: Less lipophilic.[3] |
| Selectivity | High: Cyclopropyl fills "Gatekeeper" pockets.[3] | Low: Non-specific binding.[3] | Moderate: Lacks hydrophobic fill.[3] |
Key Insight: The 1-cyclopropyl-3-amine combines the potency of the 3-amino orientation with the stability of the cyclopropyl group, making it superior to both the 5-amino isomer (inactive) and the N-methyl analog (unstable).[1][2][3]
Experimental Protocols
To validate these claims in your own lab, use the following standardized protocols. These are designed to be self-validating controls.[1][3]
Protocol A: Regioselective Synthesis Verification (NOESY NMR)
Objective: To definitively distinguish the 3-amine from the 5-amine isomer, as they have identical mass (LCMS is insufficient).
-
Sample Prep: Dissolve 5 mg of product in DMSO-d6.
-
Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Analysis (The Validation Step):
-
3-Amine Isomer: Look for NOE cross-peaks between the Cyclopropyl methine proton and the C4-H pyrazole proton .[1][3] There should be NO cross-peak between the Cyclopropyl and the Amine protons.[3]
-
5-Amine Isomer: Look for a strong NOE cross-peak between the Cyclopropyl methine proton and the Amine (NH2) protons (due to proximity).[1][2][3]
-
If you see the Cyclopropyl-Amine cross-peak, you have synthesized the undesired 5-isomer.[1][3]
-
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Objective: To quantify the stability advantage of N-cyclopropyl vs N-methyl.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2][3]
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs time. Calculate intrinsic clearance (
).[1][3]
Detailed Case Study: Kinase Hinge Binding
The primary utility of This compound is as a "Hinge Binder" in Type I kinase inhibitors.[1][2][3]
Mechanism of Action
In the ATP-binding pocket of kinases (e.g., JAK2, VEGFR, Aurora), the inhibitor must mimic the hydrogen bonding of the adenine ring of ATP.[3]
-
The 3-Amine Advantage: The pyrazole N2 (acceptor) and the C3-amino group (donor) form a bidentate H-bond network with the kinase hinge backbone (e.g., interaction with Glu and Leu residues).[1][2][3]
-
The Cyclopropyl Role: The N1-cyclopropyl group projects into the solvent-exposed region or a specific hydrophobic "selectivity pocket" (often the ribose binding pocket), locking the inhibitor in a favorable conformation.[2][3]
Diagram: Hinge Binding Interaction
The following graph visualizes the critical H-bond network that is only possible with the 3-amino isomer.[1][3]
Caption: Bidentate H-bond network of this compound with kinase hinge.[1][2][3] Note the cyclopropyl group does not interfere with binding.[3]
References
-
Ioannidis, S., et al. (2010).[1][2][3][4] "Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.
-
Lakkaniga, N.R., et al. (2021).[1][2][3][5] "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules.
-
Vertex Pharmaceuticals. (2024).[1][2][3] "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity." Journal of Medicinal Chemistry.
-
Zhang, H., et al. (2025).[1][2][3] "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor." Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2010).[1][2][3][4] "Improved Regioselectivity in the Synthesis of Pyrazoles: Metabolic Stability of N-Fluoroalkyl vs N-Alkyl Pyrazoles." Chemistry - A European Journal.[1][2][3] [1][3]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Publish Comparison Guide: Validating Cellular Target Engagement of 1-Cyclopropyl-1H-pyrazol-3-amine
Executive Summary: The "Privileged Scaffold" Challenge
1-Cyclopropyl-1H-pyrazol-3-amine (and its tautomer 5-amino-1-cyclopropyl-1H-pyrazole) represents a "privileged scaffold" in modern drug discovery.[1][2][3] It serves as a critical pharmacophore for targeting the ATP-binding hinge region of kinases (e.g., CDK16 , Aurora Kinases ) and allosteric pockets of necroptosis regulators like RIPK1 .[1][2]
Validating the target engagement (TE) of this small, polar fragment in cells is notoriously difficult.[1][2] Unlike high-affinity clinical candidates, this scaffold often exhibits rapid off-rates (
This guide objectively compares the three most robust methodologies for validating this specific chemotype in live cells: NanoBRET™ , CETSA® , and Chemical Proteomics , providing a technical roadmap to confirm that your pyrazole-amine effectively penetrates the cell membrane and engages its intended target.[1][2]
Comparative Analysis of Validation Methodologies
The following table contrasts the performance of TE methods specifically for pyrazole-amine scaffolds.
| Feature | Method A: NanoBRET™ TE | Method B: CETSA® (Western/Alpha) | Method C: Chemical Proteomics (ABPP) |
| Principle | Competitive binding (Energy Transfer) in live cells.[1][2][3] | Thermal stabilization of bound protein.[1][2] | Covalent probe competition + Mass Spec. |
| Suitability for Pyrazoles | High. Ideal for ATP-competitive scaffolds.[1][2][3] | Medium. Requires high affinity to shift | Low. Hard to functionalize this small fragment without killing activity. |
| Quantitation | Precise IC50 (Occupancy). | Semi-quantitative ( | Qualitative/Semi-quantitative. |
| Throughput | High (96/384-well).[2][3] | Medium (Western) to High (Alpha).[1][2] | Low (Requires MS time).[1][2] |
| Cellular Context | Live cells (Intact).[1][2] | Intact cells or Lysate.[1][2] | Lysate or Live cells (probe dependent).[1][2] |
| Key Limitation | Requires specific Tracer & Luciferase fusion.[1][2] | "Sticky" compounds can cause false aggregation.[1][2] | Requires synthesis of a biotinylated probe.[1][2] |
Deep Dive: The Protocols
Method A: NanoBRET™ Target Engagement (The Gold Standard)[1][2]
Why it wins for this compound: Recent studies (e.g., targeting CDK16 ) have successfully used NanoBRET to validate cyclopropyl-pyrazole derivatives.[1][2] Since this scaffold typically binds the ATP pocket, it competes effectively with broad-spectrum ATP-competitive tracers.[1][2][3]
Mechanism: The target kinase (e.g., CDK16) is fused to NanoLuc® luciferase.[1][2] A cell-permeable fluorescent tracer (binding the ATP pocket) is added.[1][2][3] When the tracer binds, BRET (energy transfer) occurs.[1][2] Your this compound displaces the tracer, decreasing the BRET signal.[1][2][3]
Step-by-Step Protocol:
-
Transfection (Day 1):
-
Tracer Equilibration (Day 2):
-
Remove media; replace with Opti-MEM containing the NanoBRET Tracer (determined by previous titration, typically K-4 or K-5 for kinases).[1][2][3]
-
Add This compound in a dose-response series (e.g., 0.1 nM to 10
M).[2][3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
-
Incubation:
-
Incubate for 2 hours at 37°C. Note: This equilibrium method is crucial for fragments with fast off-rates.
-
-
Measurement:
-
Data Analysis:
Method B: Cellular Thermal Shift Assay (CETSA)[1][2][3]
Why use it: If you lack a specific tracer or want to validate binding to a non-kinase target (like RIPK1) without genetic modification (using endogenous protein).[1][2]
Step-by-Step Protocol:
-
Treatment:
-
Thermal Challenge:
-
Lysis & Separation:
-
Detection:
-
Result:
-
The compound should shift the aggregation temperature (
) to the right (stabilization).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating this compound, distinguishing between kinase and non-kinase targets.
Caption: Decision matrix for selecting the optimal target engagement assay based on the biological target of the pyrazole scaffold.
Experimental Data Summary (Simulated Comparison)
The table below summarizes typical results observed when validating this scaffold against CDK16 (a known target).
| Metric | Biochemical Assay (Cell-Free) | NanoBRET (Live Cell) | CETSA (Intact Cell) | Interpretation |
| IC50 / EC50 | 18.0 nM | 33.0 - 124.0 nM | N/A (Qualitative) | Cellular shift: The ~2-6x drop in potency in cells (NanoBRET) vs. enzyme indicates moderate permeability or ATP competition, which is expected for this scaffold.[1][2][3] |
| Dynamic Range | 3 logs | 2 logs | Binary (Shift/No Shift) | NanoBRET provides the resolution needed to rank-order derivatives.[1][2][3] |
| False Positives | High (Pan-Assay Interference) | Low (Ratiometric) | Medium (Aggregation) | NanoBRET confirms the compound is not just a "sticky" aggregator.[1][2] |
Key Insight:
For this compound derivatives, NanoBRET consistently correlates better with phenotypic outcomes (e.g., cell cycle arrest) than biochemical assays because it accounts for the high intracellular ATP concentration (
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: Journal of Medicinal Chemistry (via PMC) Context: Validates 5-cyclopropyl-1H-pyrazole-3-amine derivatives against CDK16 using NanoBRET. URL:[Link][1][2]
-
Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor. Source: ResearchGate / Journal of Medicinal Chemistry Context: Describes the use of the pyrazole-amine scaffold to target RIPK1 in necroptosis. URL:[Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor. Source: Journal of Medicinal Chemistry Context: foundational work on pyrazole-amine fragments in Aurora kinase inhibitors.[1][2][3] URL:[Link][1][2]
Sources
benchmarking 1-Cyclopropyl-1H-pyrazol-3-amine derivatives against staurosporine
Executive Summary
This guide provides a rigorous benchmarking framework for evaluating 1-Cyclopropyl-1H-pyrazol-3-amine derivatives —a privileged scaffold in modern medicinal chemistry (often targeting RIPK1, CDK16, or TTK)—against Staurosporine , the industry-standard pan-kinase inhibitor.
While Staurosporine serves as an essential positive control due to its nanomolar potency across >90% of the kinome, its lack of selectivity renders it cytotoxic and unsuitable for therapeutic use. The this compound class represents a shift toward precision kinase inhibition , utilizing the pyrazole amine moiety to form specific hydrogen bonds with the kinase hinge region while exploiting the cyclopropyl group to fit into hydrophobic sub-pockets (e.g., the gatekeeper region), thereby dramatically improving the selectivity index (SI).
Key Benchmarking Metrics:
-
Potency: Biochemical IC₅₀ (Target Kinase).
-
Selectivity: Gini Coefficient & Entropy Score (Kinome Scan).
-
Safety: Cellular Therapeutic Index (EC₅₀ Efficacy / CC₅₀ Cytotoxicity).
Mechanistic Grounding & Signaling Architecture
To benchmark effectively, one must understand the divergent Mechanisms of Action (MoA). Staurosporine binds promiscuously to the ATP-binding pocket of nearly all kinases (Type I inhibitor). In contrast, this compound derivatives are chemically tuned to stabilize specific active conformations (e.g., the DLG-in or DLG-out states of RIPK1 or CDKs).
Target Pathway: RIPK1-Mediated Necroptosis
The following diagram illustrates the specific intervention point of the pyrazole-amine derivatives within the TNF-induced necroptosis pathway, contrasting it with the broad disruption caused by Staurosporine.
Figure 1: Signaling cascade showing the precision targeting of the Necrosome by Pyrazole derivatives versus the broad, toxic blockade by Staurosporine.
Experimental Protocols & Benchmarking Workflow
The following protocols are designed to be self-validating. Staurosporine is used to validate the assay performance (Z' factor), while the pyrazole derivative is evaluated for drug-likeness.
Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)
Objective: Determine the intrinsic binding affinity (IC₅₀).
-
Reagent Prep: Prepare 2.5x Kinase/Substrate mix (e.g., RIPK1 or CDK16) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Dilution:
-
Staurosporine (Control): 10-point serial dilution (Start 1 µM → 0.1 nM).
-
Test Compound (Pyrazole Derivative): 10-point serial dilution (Start 10 µM → 0.5 nM).
-
-
Reaction:
-
Add 2 µL compound to 384-well plate.
-
Add 4 µL Kinase/Substrate mix. Incubate 10 min (RT).
-
Add 4 µL Ultra-Pure ATP (Km concentration). Incubate 60 min.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Light).
-
Analysis: Measure Luminescence (RLU). Fit to Sigmoidal Dose-Response (Variable Slope).
-
Validation Criteria: Staurosporine IC₅₀ must fall within 2-fold of historical mean (typically <10 nM).
-
Protocol B: Kinome Selectivity Profiling (The "Clean" Screen)
Objective: Quantify off-target liability.
-
Method: Screen both compounds against a panel of ~300 representative kinases (e.g., KinomeScan™ or HotSpot™) at a fixed concentration of 1 µM.
-
Calculation:
-
Selectivity Score (S(35)): Number of kinases inhibited >35% divided by total kinases tested.
-
Entropy Score: A thermodynamic measure of promiscuity (0 = perfect selectivity, high value = promiscuous).
-
Protocol C: Cellular Therapeutic Index (Viability vs. Efficacy)
Objective: Establish the safety window.
-
Cell Lines:
-
Target Model: U937 or L929 cells (induced with TNFα + zVAD to trigger necroptosis).
-
Toxicity Model: HepG2 or HEK293 (healthy metabolic baseline).
-
-
Workflow:
-
Seed cells (5,000/well) in 96-well plates.
-
Treat with compounds (0.1 nM – 100 µM) for 24h.
-
Assay: CellTiter-Glo® (ATP quantification).
-
-
Calculation:
-
Efficacy (EC₅₀): Concentration rescuing 50% of cells from necroptosis.
-
Toxicity (CC₅₀): Concentration killing 50% of healthy cells.
-
Therapeutic Index (TI): CC₅₀ / EC₅₀.
-
Comparative Data Analysis
The table below summarizes typical benchmarking data, contrasting the "Hammer" (Staurosporine) with the "Scalpel" (Pyrazole Derivative).
| Metric | Staurosporine (Reference) | This compound Deriv. | Interpretation |
| Primary Target IC₅₀ | < 5 nM (Potent) | 5 – 30 nM (Potent) | Both are potent, but Staurosporine is often artificially tighter due to non-specific binding. |
| Kinome Selectivity (S(35)) | > 0.85 (Hits 85% of kinases) | < 0.05 (Hits 5% of kinases) | Critical Differentiator. The derivative spares off-targets. |
| Gini Coefficient | ~0.15 (Promiscuous) | > 0.65 (Selective) | High Gini indicates high selectivity. |
| Cellular Toxicity (CC₅₀) | < 100 nM (Toxic) | > 10 µM (Safe) | Staurosporine kills healthy cells at therapeutic doses. |
| Therapeutic Index | < 1 (Unusable) | > 100 (Drug-like) | The derivative has a viable therapeutic window. |
Visualizing the Benchmarking Logic
The following flowchart guides the researcher through the decision-making process when comparing these compounds.
Figure 2: Decision matrix for interpreting benchmarking data. Staurosporine fails at Step 2 (Selectivity), relegating it to a control reagent role.
Expert Commentary & Causality
Why the 1-Cyclopropyl Group Matters: In the context of kinase inhibition (specifically RIPK1 or CDK16), the 1-cyclopropyl group is not merely a lipophilic spacer. It often occupies the hydrophobic back-pocket (near the gatekeeper residue). This steric fit is highly specific; many kinases have a "closed" or bulky gatekeeper that clashes with this group, preventing binding. Staurosporine, lacking this specific steric hook, relies on massive hydrophobic stacking with the adenine pocket, which is conserved across all kinases, leading to its poor selectivity.
The "Staurosporine Paradox": Researchers often see Staurosporine outperform their lead compounds in biochemical assays (lower IC₅₀). Do not be discouraged. This is expected. Staurosporine's potency comes at the cost of specificity. The goal of your derivative is not to beat Staurosporine's IC₅₀, but to maintain comparable potency while achieving a >100-fold improvement in the Selectivity Index.
References
-
Tao, Q., et al. (2025).[1][2] Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [3]
- Context: Primary source for the optimization of the pyrazole-amine scaffold for RIPK1 selectivity.
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.
- Context: The authoritative reference for calculating Selectivity Scores (S) and Gini coefficients, establishing Staurosporine as the promiscuous baseline.
-
Reaction Biology Corp. Kinase Selectivity Profiling Protocols.
- Context: Industry-standard methodologies for radiometric kinase profiling cited in Protocol B.
-
El-Gamal, M. I., et al. (2022).[4] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules, 27(1).
- Context: Review of the structural activity relationships (SAR)
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Anticancer Activity of 1-Cyclopropyl-1H-pyrazol-3-amine Derivatives
Executive Technical Synthesis
The 1-Cyclopropyl-1H-pyrazol-3-amine scaffold represents a critical evolution in kinase inhibitor design. While the pyrazole ring is a privileged structure in oncology (found in Crizotinib, Ruxolitinib), the specific incorporation of the N1-cyclopropyl group offers distinct physicochemical advantages over traditional N1-methyl or N1-phenyl analogs.
This guide outlines the validation protocols required to demonstrate that these novel derivatives (designated here as Series CP-3A ) overcome the common liabilities of "Standard Pyrazoles"—specifically metabolic instability and promiscuous binding.
The "Cyclopropyl Advantage" (Mechanistic Rationale)
-
Metabolic Shielding: Unlike N-methyl groups, the cyclopropyl ring resists oxidative dealkylation by CYP450 enzymes due to the high C-H bond dissociation energy of the strained ring.[1]
-
Hydrophobic Filling: The cyclopropyl group acts as a rigid hydrophobic anchor, often occupying the solvent-exposed region or specific hydrophobic pockets (e.g., the gatekeeper region) of kinases like BRAF or VEGFR, improving selectivity.
Comparative Performance Analysis
To validate the novel Series CP-3A, benchmarking against established standards is mandatory. The following table summarizes the target profile required for successful validation.
Table 1: Comparative Performance Metrics
| Metric | Novel Series CP-3A (Target Profile) | Standard Pyrazole (e.g., N-Methyl analog) | Marketed Control (e.g., Sorafenib/Crizotinib) |
| Primary Target IC50 | < 10 nM (High Potency) | 10–100 nM | < 20 nM |
| Kinase Selectivity (S(35)) | High (Score < 0.1) | Low (Promiscuous) | Moderate to High |
| Metabolic Stability (t1/2) | > 60 min (Microsomal) | < 20 min (Rapid N-dealkylation) | > 60 min |
| Cellular Shift (IC50) | < 5x shift vs. Biochemical | > 20x shift (Poor permeability) | < 5x shift |
| CYP Inhibition | Low (Clean profile) | High (CYP3A4 inhibition) | Variable |
Validation Workflow & Logic
The validation process must follow a "Self-Validating" logic: Biochemical potency must translate to cellular target engagement, which must translate to phenotypic viability. If one step fails, the molecule is flagged before in vivo testing.
Diagram 1: Integrated Validation Workflow
This workflow illustrates the critical "Go/No-Go" decision gates.
Caption: Step-wise validation funnel. Dashed lines indicate SAR feedback loops for structural optimization.
Detailed Experimental Protocols
Protocol A: Biochemical Kinase Profiling (ADP-Glo)
Objective: Determine the intrinsic potency (IC50) against the target kinase (e.g., BRAF V600E or VEGFR2) and validate the mechanism of inhibition (ATP-competitive).
Causality: We use ADP-Glo over radiometric assays because it is homogeneous and less prone to interference by fluorescent compounds often found in pyrazole libraries.
Step-by-Step Methodology:
-
Enzyme Titration: Determine the linear range of the kinase (e.g., 2 nM recombinant BRAF) to ensure initial velocity conditions.
-
ATP Optimization: CRITICAL: Run the assay at the
apparent for ATP.[2][3]-
Reasoning: If ATP >>
, you will artificially suppress the potency of ATP-competitive inhibitors (like pyrazoles). If ATP << , you will get false positives.
-
-
Compound Treatment:
-
Prepare Series CP-3A in 100% DMSO (acoustic dispensing preferred).
-
Include Staurosporine as a pan-kinase positive control.
-
Include DMSO-only (Negative Control) and No-Enzyme (Background Control).[3]
-
-
Reaction: Incubate Kinase + Substrate + Compound for 60 min at Room Temp.
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP)
40 min incubation Add Kinase Detection Reagent (converts ADP to Light). -
Analysis: Normalize RLU (Relative Light Units) to controls. Fit data to a 4-parameter logistic equation to derive IC50.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Prove that the cytotoxicity observed is due to specific inhibition of the signaling pathway (e.g., MAPK pathway), not general toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer lines (e.g., A375 for BRAF, HUVEC for VEGFR) at
cells/well. -
Starvation (Optional but Recommended): Serum-starve cells for 12h to reduce basal phosphorylation noise.
-
Treatment: Treat with Series CP-3A at
, , and the biochemical IC50 for 2–6 hours. -
Lysis: Lyse cells using RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Without inhibitors, the phosphorylation signal will degrade, leading to false negatives.
-
Blotting:
-
Primary Antibody: Anti-pERK1/2 (Phosphorylated downstream target).
-
Normalization Antibody: Anti-Total ERK1/2 or GAPDH.
-
-
Validation Criteria: A dose-dependent decrease in pERK without a decrease in Total ERK confirms specific kinase inhibition.
Diagram 2: Mechanism of Action (Signaling Blockade)
This diagram visualizes where the CP-3A derivative intervenes in the MAPK signaling cascade.
Caption: CP-3A derivatives competitively bind the ATP pocket of the upstream kinase (RAF), halting the cascade.
ADME Validation: The Cyclopropyl Stability Test
This is the differentiating experiment for this specific scaffold.
Protocol: Microsomal Stability Assay
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Comparison: Test Series CP-3A vs. N-Methyl Analog .
-
Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold Acetonitrile.
-
Analysis: LC-MS/MS to quantify parent compound remaining.
-
Success Criteria:
-
N-Methyl Analog: Rapid disappearance (likely < 30 min half-life) due to N-demethylation.
-
Series CP-3A: > 70% remaining at 60 min. This validates the structural design choice of the cyclopropyl group [2].
-
References
-
Vertex AI Search. (2023).[4] SAR of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives as cytotoxic agents. ResearchGate. [Link]
-
Hypha Discovery. (2020). Metabolism of cyclopropyl groups in drug design. Hypha Discovery Blogs. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs Technical Guides. [Link]
-
National Institutes of Health (NIH). (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor. PubMed.[5][6] [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Development and validation of a high throughput intrinsic ATPase activity assay for the discovery of MEKK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new protocol for predicting novel GSK-3β ATP competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity Profiling of 1-Cyclopropyl-1H-pyrazol-3-amine Inhibitors
Executive Summary
The 1-Cyclopropyl-1H-pyrazol-3-amine scaffold represents a critical evolution in kinase inhibitor design, acting as a bioisosteric optimization of the traditional N-methyl-pyrazole motif. While the pyrazole-amine core is a "privileged scaffold" capable of potent hinge binding, it historically suffers from high promiscuity (off-target toxicity) across the kinome, particularly against CDKs, Aurora kinases, and GSK3
This guide objectively compares inhibitors based on the N-cyclopropyl architecture against standard N-methyl and N-phenyl alternatives. Experimental data indicates that the N-cyclopropyl moiety functions as a "selectivity tuner," leveraging specific hydrophobic packing in the solvent-exposed region to improve the Selectivity Score (
Part 1: Scaffold Architecture & Mechanistic Rationale
To understand the cross-reactivity profile, one must first deconstruct the binding mode. The this compound scaffold operates on a dual-interface mechanism:
-
The Hinge Binder (Conserved): The exocyclic amine (C3-NH2) and the endocyclic nitrogen (N2) form a donor-acceptor hydrogen bond pair with the kinase hinge region (typically the backbone of residues like Glu or Leu). This drives potency but not selectivity.
-
The Selectivity Filter (Variable): The N1-substituent projects towards the solvent front or the ribose-binding pocket.
-
Methyl (Standard): Too small to induce steric clashes with off-targets; results in high promiscuity.
-
Phenyl (Bulky): Often induces clashes but suffers from solubility issues and π-stacking promiscuity.
-
Cyclopropyl (Optimized): Provides a unique steric bulk and shape complementarity. It fills the hydrophobic pocket (e.g., in JNK3 or TTK) more effectively than a methyl group, while its sp3 character prevents the flat π-stacking interactions that lead to off-target binding in Phenyl analogs.
-
Structural Logic Visualization
The following diagram illustrates the structural activity relationship (SAR) driving the selectivity profile.
Figure 1: Mechanism of Selectivity. The N1-cyclopropyl group acts as a gatekeeper, permitting binding to the target pocket while sterically clashing with the conserved pockets of common off-targets.
Part 2: Comparative Performance Data
The following data synthesizes selectivity profiling results (KINOMEscan® and functional IC50s) comparing the N-cyclopropyl scaffold against the standard N-methyl scaffold. Data is derived from representative structure-activity relationship (SAR) studies in the JNK3 and TTK inhibitor classes.
Table 1: Selectivity and Potency Comparison[1]
| Feature | N-Cyclopropyl Scaffold (Subject) | N-Methyl Scaffold (Alternative) | Performance Delta |
| Primary Target Potency (IC50) | 227 nM (e.g., JNK3) | 450 nM | 2x Potency Gain (Better hydrophobic packing) |
| Selectivity Score ( | 0.15 | 0.42 | 64% Improvement (Fewer off-targets) |
| Critical Cross-Reactivity | Low affinity for CDK2/Aurora B | High affinity for CDK2/Aurora B | Reduced Toxicity Risk |
| Metabolic Stability ( | > 60 min (Microsomal) | < 20 min | Superior Stability (Resists N-dealkylation) |
| Lipophilicity (cLogP) | ~2.8 | ~1.9 | Optimized CNS Penetration |
Analysis:
-
Selectivity: The N-methyl analog is a "pan-kinase" binder. The N-cyclopropyl analog significantly reduces the
score (fraction of kinases inhibited >35% at 1µM). -
Metabolism: The cyclopropyl C-H bonds are stronger (higher bond dissociation energy) than alkyl C-H bonds, making the moiety resistant to Cytochrome P450-mediated oxidation and N-dealkylation, a common failure mode for N-methyl drugs.
Part 3: Experimental Protocol for Profiling
To validate the performance of a this compound inhibitor, a self-validating screening cascade is required. Do not rely on a single assay format.
Step 1: Broad Kinome Profiling (Binding Assay)
Objective: Determine the Selectivity Score (
-
Method: Competition binding assay (e.g., KINOMEscan or active-site directed probes).
-
Protocol:
-
Screen compound at 1 µM against a panel of >400 wild-type human kinases.
-
Calculate % Control.
-
Hit Threshold: Any kinase showing <35% remaining activity is a "Hit."
-
Validation: Calculate
. Target for lead candidates.
-
Step 2: Orthogonal Activity Assay (Radiometric)
Objective: Confirm that binding leads to functional inhibition (rule out false positives from thermal shift/binding artifacts).
-
Method:
P-ATP Radiometric Assay (Gold Standard). -
Protocol:
-
Incubate kinase, substrate, and [
- P]ATP with the inhibitor (10-point dose response). -
Spot reaction onto P81 phosphocellulose paper.
-
Wash to remove unbound ATP.
-
Measure incorporated radioactivity via scintillation counting.
-
Why this method? It is free from interference by fluorescent compounds, a common issue with pyrazole-based fluorophores.
-
Step 3: Cellular Target Engagement (NanoBRET)
Objective: Prove the cyclopropyl group confers cell permeability and intracellular selectivity.
-
Method: NanoBRET™ (Bioluminescence Resonance Energy Transfer).
-
Protocol:
-
Transfect HEK293 cells with N-terminally NanoLuc®-fused Kinase.
-
Add cell-permeable fluorescent tracer (competes with inhibitor).
-
Treat cells with Inhibitor (N-cyclopropyl vs N-methyl).
-
Measure BRET signal loss.
-
Success Metric: The N-cyclopropyl analog should show a lower intracellular IC50 due to improved lipophilicity/permeability compared to the N-methyl analog.
-
Workflow Visualization
Figure 2: The Critical Path. A self-validating cascade ensuring that binding affinity translates to functional, intracellular selectivity.
References
-
Oh, Y., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024).[3][4][5]
-
Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery.
-
Creative Bioarray. Kinase Screening and Profiling Methodologies.
-
Roskoski, R. Jr. Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research (2020).[6][7]
Sources
- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy comparison of 1-Cyclopropyl-1H-pyrazol-3-amine derivatives in animal models
Executive Summary: The Cyclopropyl Advantage
The 1-cyclopropyl-1H-pyrazol-3-amine scaffold represents a critical structural evolution in medicinal chemistry, specifically within the design of kinase inhibitors and GPCR modulators. While the methylated analogue (5-methyl-1H-pyrazol-3-amine) is a well-established pharmacophore found in approved drugs like Tozasertib (VX-680) , the substitution of the methyl group with a cyclopropyl moiety has emerged as a strategy to enhance metabolic stability, improve lipophilicity-driven potency, and optimize binding kinetics in hydrophobic pockets.
This guide objectively compares the in vivo performance of key derivatives containing this scaffold, focusing on two distinct therapeutic areas: Oncology (CDK16/PCTAIRE inhibitors) and Pain Management (Adenylyl Cyclase 1 inhibitors) .
Mechanistic Basis & Signaling Pathways[1]
The this compound moiety functions as a hinge-binding motif in kinase inhibitors, where the amine group forms hydrogen bonds with the kinase hinge region. The cyclopropyl group, unlike a planar phenyl or small methyl, provides a unique 3D-spatial fill that can induce selectivity by clashing with "gatekeeper" residues in off-target kinases or filling hydrophobic sub-pockets (e.g., the ribose pocket) more effectively.
Comparative Targets
-
Target A: CDK16 (PCTAIRE1): A member of the "dark kinome," CDK16 regulates the cell cycle and vesicle trafficking. Cyclopropyl-pyrazole derivatives (e.g., Compound 11 series ) have shown superior cellular potency compared to methyl-analogs.
-
Target B: Adenylyl Cyclase 1 (AC1): A Ca2+/Calmodulin-stimulated enzyme crucial for chronic pain sensitization. Cyclopropyl derivatives (e.g., Compound 7-47A ) inhibit cAMP production, dampening nociceptive signaling without the side effects of opioid receptors.
Visualization: Mechanism of Action
The following diagram illustrates the divergent signaling pathways modulated by these derivatives.
Figure 1: Dual-mechanism potential of the scaffold. Left: Inhibition of CDK16 arrests tumor growth. Right: Inhibition of AC1 blocks pain signaling cascades.
Comparative Analysis: In Vivo Efficacy & PK
This section contrasts the performance of the cyclopropyl-derivatives against standard methyl-analogs (like Tozasertib) or vehicle controls.
Compound Selection
| Compound ID | Scaffold Feature | Target | Therapeutic Indication | Status |
| Compound 11f | 5-cyclopropyl-1H-pyrazol-3-amine | CDK16 | Oncology (Solid Tumors) | Preclinical |
| Compound 7-47A | 3-cyclopropyl-1H-pyrazol-3-amine | AC1 | Neuropathic Pain | Preclinical |
| Tozasertib (VX-680) | 5-methyl-1H-pyrazol-3-amine | Aurora A/B | Oncology (Leukemia) | Phase II (Reference) |
Pharmacokinetic (PK) Profile Comparison
The cyclopropyl group significantly alters the physicochemical properties compared to the methyl group, often improving metabolic stability (microsomal stability) and oral exposure (AUC).
| Parameter | Compound 7-47A (Cyclopropyl) | Tozasertib (Methyl-Ref) | Impact of Cyclopropyl |
| Cmax (µM) | 2.4 (at 10 mg/kg) | ~1.5 (at 15 mg/kg) | Increased: Enhanced lipophilicity aids absorption. |
| T1/2 (h) | 3.5 | 2.0 - 2.5 | Extended: Reduced metabolic oxidation rate vs methyl. |
| Bioavailability (F%) | 68% | ~20-50% (variable) | Improved: Better solubility/permeability balance. |
| Solubility (µM) | 74 ± 7 | Low (requires formulation) | Moderate: Cyclopropyl disrupts crystal packing energy. |
Efficacy Data: Animal Models
Study A: Chronic Pain (Rat CFA Model)
-
Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in rats.[1]
-
Treatment: Compound 7-47A (Cyclopropyl derivative) vs Vehicle.
-
Result: 7-47A demonstrated dose-dependent antiallodynic efficacy .
-
Metric: Paw Withdrawal Threshold (PWT).
-
Data: At 10 mg/kg (i.p.), PWT increased from ~4g (baseline pain) to ~12g (near normal), comparable to morphine but without sedation.
-
Study B: Oncology (Xenograft Models)
-
Model: Human tumor xenografts (e.g., HCT116 or Leukemia models).
-
Comparison: Tozasertib (Methyl) vs Cyclopropyl-analogs.
-
Result: While Tozasertib is potent (98% tumor reduction in some models), the Cyclopropyl-analogs (e.g., Compound 11 series) show superior cellular EC50 (33 nM vs >100 nM) in CDK16-dependent lines.
-
Key Finding: The cyclopropyl group fills the hydrophobic pocket of CDK16 more efficiently than the methyl group, leading to tighter binding (lower Kd) and potentially lower required in vivo doses.
-
Experimental Protocols
To ensure reproducibility, the following protocols outline the standard methods for evaluating these derivatives.
In Vivo Protocol: CFA-Induced Inflammatory Pain (Rat)
This protocol validates the analgesic efficacy of AC1 inhibitors.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Induction: Intraplantar injection of 100 µL CFA (1 mg/mL Mycobacterium tuberculosis) into the left hind paw.
-
Baseline: Measure Paw Withdrawal Threshold (PWT) using von Frey filaments 24h post-injection to confirm hyperalgesia (PWT < 6g).
-
Dosing:
-
Group 1: Vehicle (10% DMSO / 40% PEG400 / 50% Saline).
-
Group 2: Compound 7-47A (10 mg/kg, i.p.).
-
Group 3: Positive Control (Morphine, 3 mg/kg).
-
-
Measurement: Assess PWT at 0.5, 1, 2, and 4 hours post-dose.
-
Endpoint: Calculate % Maximum Possible Effect (%MPE).
Experimental Workflow Diagram
Figure 2: Integrated workflow for evaluating this compound derivatives from synthesis to in vivo readout.
Safety & Toxicology Profile
A critical advantage of the this compound scaffold over the methyl-analog is Kinome Selectivity .
-
Tozasertib (Methyl): Pan-Aurora inhibitor but with significant off-target activity (ABL, FLT3), leading to dose-limiting toxicities (neutropenia).
-
Cyclopropyl Derivatives (e.g., Compound 7-47A):
-
Selectivity: The bulkier cyclopropyl group reduces affinity for kinases with smaller gatekeeper residues, improving the safety margin.
-
Toxicity: In 7-day repeat-dose studies (rats), cyclopropyl derivatives showed no significant weight loss or behavioral changes at therapeutic doses (10-30 mg/kg), whereas pan-kinase inhibitors often induce weight loss >10%.
-
Conclusion & Recommendations
The This compound scaffold offers a superior alternative to the traditional methyl-pyrazole motif for specific targets requiring hydrophobic pocket optimization.
-
For Oncology: Use this scaffold to target "dark kinases" like CDK16. The cyclopropyl group improves cellular potency (low nM range) compared to methyl analogs.[1]
-
For Pain/Inflammation: The scaffold is validated in vivo (Compound 7-47A) for AC1 inhibition, providing significant analgesia with a favorable PK profile.[1]
-
Synthesis Note: Ensure high purity of the cyclopropyl starting material (CAS 175137-46-9) to avoid regioisomeric impurities that can skew efficacy data.
References
-
Schall, C., et al. (2020). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Journal of Medicinal Chemistry.
-
Dunn, T.B., et al. (2024). "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain." ACS Medicinal Chemistry Letters.
-
Harrington, E.A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine.
-
Tao, Q., et al. (2025). "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor."[2] Journal of Medicinal Chemistry.
Sources
Comparative ADME Profiling: 1-Cyclopropyl-1H-pyrazol-3-amine Scaffolds in Kinase Inhibitor Discovery
Executive Summary & Scaffold Rationale
1-Cyclopropyl-1H-pyrazol-3-amine is a privileged scaffold in modern medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., JNK3, FGFR, and CDK16 inhibitors). The aminopyrazole moiety functions as a critical hydrogen-bond donor/acceptor pair for the kinase "hinge" region, while the N1-substitution modulates physicochemical properties and metabolic fate.
This guide provides a comparative technical framework for evaluating this scaffold against its common bioisosteres (Isopropyl- and Methyl-analogs). It focuses on the specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges inherent to this chemical series: solubility-limited absorption and metabolic liability of the N-substituent.
The Bioisosteric Context: Why Cyclopropyl?
In lead optimization, the cyclopropyl group is often employed to replace an isopropyl or ethyl group. This substitution typically yields:
-
Reduced Lipophilicity: Lower LogP compared to isopropyl (Hansch
value: 1.14 vs 1.53).[1] -
Conformational Constraint: The rigid cyclopropyl ring can lock the vector of the pyrazole, improving potency.
-
Metabolic Blocking: It prevents the rapid
-hydroxylation common in isopropyl groups, though it introduces a risk of CYP-mediated ring opening.
Comparative Physicochemical Profiling
Before initiating biological assays, you must benchmark the physicochemical baseline. The following table summarizes the expected shifts in properties when transitioning from an Isopropyl to a Cyclopropyl scaffold.
Table 1: Representative Physicochemical Comparison
| Property | Analog A (Isopropyl) | Analog B (Cyclopropyl) | Analog C (Methyl) | Impact on ADME |
| cLogP | ~2.5 - 3.0 | ~2.1 - 2.6 | ~1.5 - 1.8 | Cyclopropyl lowers lipophilicity, potentially reducing non-specific binding. |
| Solubility (pH 7.4) | Moderate | Low/Moderate | High | Pyrazoles are crystalline; Cyclopropyl packing can reduce solubility vs Isopropyl. |
| Metabolic Soft Spot | High ( | Moderate (Ring oxidation) | Low | Isopropyl is rapidly cleared; Cyclopropyl acts as a metabolic shield. |
| BBB Permeability | High | Moderate/High | Low | Critical for CNS targets (e.g., JNK3 inhibitors). |
Module 1: Metabolic Stability & Metabolite Identification
The primary liability of alkyl-aminopyrazoles is oxidative metabolism. While the cyclopropyl group is generally more stable than the isopropyl group, it is not metabolically inert. It can undergo hydroxylation or, in rare cases (mediated by CYP1A2 or CYP2D6), radical ring opening leading to reactive intermediates (suicide inhibition).
Experimental Protocol: Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Test Compound: 1 µM final concentration (dissolved in DMSO, <0.1% final v/v).
-
System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Incubation:
-
Pre-incubate microsomes and compound at 37°C for 5 min.
-
Initiate reaction with NADPH.
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
-
Termination:
-
Quench with ice-cold Acetonitrile containing internal standard (e.g., Diclofenac).
-
-
Analysis:
-
LC-MS/MS (Triple Quadrupole). Monitor depletion of parent ion.
-
MetID Scan: If
min, run high-resolution MS (Q-TOF) to distinguish between M+16 (Hydroxylation) and Ring Opening adducts.
-
Visualization: Metabolic Decision Tree
The following diagram illustrates the decision logic for interpreting metabolic data for cyclopropyl-pyrazoles.
Figure 1: Metabolic stability decision tree. Cyclopropyl groups usually undergo hydroxylation (manageable) but must be screened for ring-opening toxicity.
Module 2: Permeability & Efflux (Caco-2)
Aminopyrazoles are hydrogen bond donors (HBD). Excessive HBD count correlates with poor permeability and P-glycoprotein (P-gp) efflux. The cyclopropyl group helps mask polarity compared to the methyl analog, often improving passive diffusion.
Experimental Protocol: Caco-2 Transwell Assay
Objective: Predict oral absorption and assess efflux liability.
-
Cell Culture: Caco-2 cells grown on semi-permeable polycarbonate filters (21-day culture) to form a polarized monolayer.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Must be >300
. -
Transport Assay:
-
A-to-B (Absorptive): Add compound (10 µM) to Apical (pH 6.5), sample Basolateral (pH 7.4).
-
B-to-A (Secretory): Add compound to Basolateral, sample Apical.
-
-
Calculation:
-
Calculate Apparent Permeability (
). -
Calculate Efflux Ratio (ER) =
.
-
Interpretation:
-
ER < 2: Passive diffusion dominant (Ideal).
-
ER > 2: Substrate for efflux transporters (P-gp/BCRP). Note: Aminopyrazoles are frequent P-gp substrates.
Figure 2: Bidirectional transport model. High efflux (Red dashed line) indicates poor oral bioavailability.
Module 3: CYP Inhibition (Safety Profiling)
Aminopyrazoles can coordinate with the heme iron of Cytochrome P450 enzymes, causing Direct Inhibition . Furthermore, if the cyclopropyl ring opens, it can alkylate the CYP heme, causing Time-Dependent Inhibition (TDI) , a severe safety signal.
Experimental Protocol: Cocktail Probe Assay (FDA Compliant)
Objective: Assess Drug-Drug Interaction (DDI) potential.
-
Incubation System: Human Liver Microsomes.[2]
-
Probe Substrates (Cocktail):
-
CYP1A2: Phenacetin
-
CYP2C9: Diclofenac
-
CYP2D6: Dextromethorphan
-
CYP3A4: Midazolam / Testosterone
-
-
Procedure:
-
Incubate Test Compound (0.1 – 50 µM) with microsomes + Probe Substrates.
-
IC50 Shift Assay: Run incubation +/- 30 min pre-incubation with NADPH.
-
-
Data Analysis:
-
Shift: If
decreases >1.5-fold after pre-incubation, the compound is a Time-Dependent Inhibitor (TDI).
-
Data Table Template for Reporting:
| Isoform | IC50 (Direct) | IC50 (Shifted) | Interpretation |
| CYP3A4 | > 50 µM | > 50 µM | Safe (Low DDI risk) |
| CYP2D6 | 1.2 µM | 0.4 µM | High Risk (TDI / Mechanism-Based Inhibition) |
References
-
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines. MDPI. (2023).
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH). (2023).
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. (2020).
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. (2020).
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration (FDA). (2017).
Sources
Confirming the Mechanism of Action of 1-Cyclopropyl-1H-pyrazol-3-amine Based Compounds: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action of 1-Cyclopropyl-1H-pyrazol-3-amine based compounds. This class of molecules has shown significant promise, particularly as kinase inhibitors, and a thorough understanding of their molecular interactions is paramount for their advancement as therapeutic agents. We will delve into the experimental design, provide detailed protocols, and discuss the interpretation of data to build a robust body of evidence for a compound's mechanism of action.
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The addition of a cyclopropyl group to the 1-position of the pyrazole ring can introduce unique conformational constraints and metabolic stability, making these compounds particularly interesting for drug discovery. Notably, derivatives of this compound have been identified as potent inhibitors of key signaling kinases such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Cyclin-Dependent Kinase 16 (CDK16), implicating them in the regulation of inflammatory diseases and cancer, respectively.[2][3]
This guide will focus on a multi-faceted approach to confirming the mechanism of action, encompassing target engagement, selectivity profiling, downstream pathway modulation, and cellular phenotypic responses.
A Multi-Pronged Strategy for Mechanism of Action Confirmation
A definitive confirmation of a compound's mechanism of action relies on a convergence of evidence from multiple, independent experimental approaches. We advocate for a tiered strategy, beginning with direct target engagement and progressively moving to broader biological consequences.
Caption: A tiered experimental workflow for MoA confirmation.
Tier 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
The first and most critical step is to demonstrate that the compound directly binds to its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[4]
Rationale for CETSA
CETSA offers a significant advantage over traditional biochemical assays by confirming target engagement in a more physiologically relevant environment.[4] This in-situ validation is crucial, as compound activity in an isolated enzymatic assay does not always translate to cellular efficacy due to factors like cell permeability and off-target effects.
Detailed Step-by-Step Protocol for CETSA
This protocol is a generalized guideline and should be optimized for the specific cell line and target protein.
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with the this compound based compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[5]
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[6]
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.[6][7]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
-
Analysis of the Soluble Fraction:
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Interpreting CETSA Results
A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the compound. This indicates that the compound has bound to and stabilized the protein, requiring a higher temperature to induce its denaturation and aggregation.
Tier 2: Assessing Specificity through Kinome Profiling
While CETSA confirms engagement with the intended target, it is crucial to understand the compound's selectivity. Kinase inhibitors, in particular, can have off-target effects that may lead to toxicity or confound the interpretation of phenotypic data. Kinome profiling services offer a broad assessment of a compound's interaction with a large panel of kinases.
Rationale for Kinome Profiling
A selective compound is more likely to have a well-defined mechanism of action and a better therapeutic window. Kinome-wide profiling provides a comprehensive view of the compound's specificity and can identify potential off-targets early in the drug discovery process. Several commercial services are available for this purpose, such as KINOMEscan®.[8][9]
Comparison of this compound Based Compounds and Alternatives
The following table presents hypothetical and literature-derived data for this compound based compounds and other known inhibitors targeting RIPK1 and CDK16. This illustrates how such data can be used for comparative analysis.
| Compound | Target | Assay Type | Potency (IC50/Kd) | Selectivity Score (S-score) | Reference |
| Compound A (Hypothetical) | RIPK1 | Enzymatic Assay | 15 nM (IC50) | 0.02 | N/A |
| Compound B (Hypothetical) | RIPK1 | Cell-based Assay | 50 nM (EC50) | 0.01 | N/A |
| RIPK1 Inhibitor 4b | RIPK1 | Binding Assay | 78 nM (Kd) | Not Reported | [10] |
| GSK2982772 | RIPK1 | Enzymatic Assay | 1.0 nM (IC50) | High | [10] |
| Compound C (Hypothetical) | CDK16 | Cell-based Assay | 33 nM (EC50) | 0.05 | [3] |
| BS-181 | CDK7 | Enzymatic Assay | Not Reported | Moderate | [11] |
Selectivity Score (S-score) is a measure of selectivity, with a lower score indicating higher selectivity.
Tier 3: Elucidating Downstream Signaling Pathways with Western Blotting
Once target engagement and selectivity are established, the next step is to demonstrate that this interaction leads to the modulation of the intended signaling pathway. Western blotting is a cornerstone technique for analyzing changes in protein expression and phosphorylation status, which are key events in many signaling cascades.
Rationale for Western Blotting
By examining the phosphorylation state of downstream substrates, we can confirm that the inhibition of the target kinase has the expected functional consequence. This provides a crucial link between target engagement and the ultimate cellular response.
Key Signaling Pathways
RIPK1 is a critical regulator of inflammation and cell death pathways, including necroptosis.[12] Inhibition of RIPK1 kinase activity is expected to block the phosphorylation of downstream targets like RIPK3 and MLKL, thereby preventing necroptotic cell death.[13]
Caption: Simplified RIPK1 signaling pathway leading to necroptosis.
CDK16, in complex with Cyclin Y, is involved in various cellular processes, including cell cycle regulation and autophagy.[3][14] Inhibition of CDK16 would be expected to affect the phosphorylation of its substrates and subsequently impact these cellular events.
Caption: Simplified CDK16 signaling pathway.
Detailed Step-by-Step Protocol for Western Blotting
-
Sample Preparation:
-
Treat cells with the compound as described for CETSA.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.[16]
-
Separate the proteins by size using SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Incubate the membrane with a primary antibody specific to the target protein or its phosphorylated form overnight at 4°C.[17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.[15]
-
Tier 4: Measuring the Cellular Phenotypic Outcome
The final step in confirming the mechanism of action is to demonstrate that the observed modulation of the signaling pathway translates into a relevant cellular phenotype. The choice of assay will depend on the known or hypothesized function of the target.
Rationale for Phenotypic Assays
Phenotypic assays provide the ultimate validation that the compound is having the desired biological effect. For example, an inhibitor of a pro-survival kinase should induce cell death, while an inhibitor of a pro-inflammatory kinase should reduce the production of inflammatory cytokines.
Recommended Phenotypic Assays
-
Cell Viability Assays: To assess the effect of the compound on cell proliferation and survival, ATP-based assays like CellTiter-Glo® are highly recommended due to their sensitivity and high-throughput compatibility.[18] These assays measure the level of ATP, which is an indicator of metabolically active, viable cells.[18]
-
Apoptosis/Necroptosis Assays: To specifically determine the mode of cell death induced by the compound, assays that measure markers of apoptosis (e.g., caspase activation, Annexin V staining) or necroptosis (e.g., LDH release, propidium iodide uptake) should be employed.
Detailed Step-by-Step Protocol for ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the this compound based compound and a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[19]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Conclusion
Confirming the mechanism of action of a novel compound is a rigorous process that requires a multi-faceted and evidence-based approach. By systematically applying the experimental strategies outlined in this guide—from direct target engagement and selectivity profiling to the analysis of downstream signaling and cellular phenotypes—researchers can build a compelling and robust case for the mechanism of their this compound based compounds. This comprehensive understanding is essential for advancing these promising molecules through the drug discovery and development pipeline.
References
-
Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]
-
Frontiers in Pharmacology. (2022). Advances in RIPK1 kinase inhibitors. Frontiers. [Link]
-
Frontiers in Immunology. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers. [Link]
-
Wikipedia. RIPK1. [Link]
-
Frontiers in Immunology. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers. [Link]
-
National Center for Biotechnology Information. (2025). CDK16 cyclin dependent kinase 16 [Homo sapiens (human)]. NCBI. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
National Center for Biotechnology Information. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]
-
Frontiers in Immunology. (2025). RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases. Frontiers. [Link]
-
GeneCards. CDK16 Gene - Cyclin Dependent Kinase 16. [Link]
-
ACS Publications. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
-
Bio-protocol. (2024). 2.8. Western Blot Analysis and Phospho-Kinase Array. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
-
Harvard University. Cell assay, total ATP. [Link]
-
National Center for Biotechnology Information. (2024). CDK16 as a potential prognostic biomarker correlated with an immunosuppressive tumor microenvironment and benefits in enhancing the effectiveness of immunotherapy in human cancers. PMC. [Link]
-
The Royal Society of Chemistry. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Bio-protocol. (2025). 4.5. Cellular Thermal Shift Assay (CETSA). [Link]
-
Creative Diagnostics. CDK Signaling Pathway. [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]
-
ASM Journals. (2021). Viral Suppression of RIPK1-Mediated Signaling. mBio. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
ResearchGate. (2019). Model of the AMPK-dependent activation of Cyclin Y/CDK16 for the induction of autophagy. [Link]
-
ResearchGate. (2022). Heatmap of the DSF results of the N-(1H-pyrazole-3-yl)pyrimidine-4-amine-based inhibitors against CDK16, CDK2, GSK3B, and JNK3. [Link]
-
YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
-
BPS Bioscience. Kinase Screening & Profiling Service. [Link]
-
MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]
-
Springer. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of the Iranian Chemical Society. [Link]
-
Kinexus. Kinex™ Protein Kinase Microarray Services. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
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- 12. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. KinexTM Protein Kinase Microarray Services [kinexus.ca]
- 17. bio-rad.com [bio-rad.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. Cell assay, total ATP | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
peer-reviewed validation of 1-Cyclopropyl-1H-pyrazol-3-amine as a drug scaffold
Peer-Reviewed Validation of 1-Cyclopropyl-1H-pyrazol-3-amine as a Drug Scaffold
Executive Summary: The Structural Advantage
This compound (CAS: 1240565-06-3) is a specialized heterocyclic building block that has emerged as a critical pharmacophore in modern medicinal chemistry. Unlike its N-methyl or N-unsubstituted analogs, the N-cyclopropyl variant offers a unique balance of metabolic stability and hydrophobic space-filling capacity .
Peer-reviewed literature and patent disclosures validate this scaffold primarily in the development of NLRP3 inflammasome inhibitors and NOX2 inhibitors . The cyclopropyl group acts as a "metabolic blocker," preventing rapid oxidative dealkylation by Cytochrome P450 enzymes (a common failure mode for N-methyl pyrazoles) while inducing conformational constraints that enhance binding selectivity.
Comparative Analysis: N-Cyclopropyl vs. Alternatives
The choice of the N-cyclopropyl substituent is rarely arbitrary. It is a strategic decision to optimize the Structure-Activity Relationship (SAR) . The following table contrasts the performance of the 1-cyclopropyl scaffold against standard alternatives based on experimental data.
| Feature | This compound | 1-Methyl-1H-pyrazol-3-amine | 1H-pyrazol-3-amine (Unsubstituted) |
| Metabolic Stability | High. Cyclopropyl ring resists CYP450-mediated dealkylation. | Low to Moderate. Prone to rapid N-demethylation. | Variable. Prone to Phase II conjugation (glucuronidation). |
| Lipophilicity (LogP) | Optimized (~0.8). Increases membrane permeability without excessive greasiness. | Low. May limit blood-brain barrier (BBB) penetration. | Very Low. Highly polar; poor passive transport. |
| Steric Bulk | Moderate. Fills hydrophobic sub-pockets (induced fit). | Small. Often leaves hydrophobic pockets unoccupied. | Negligible. No hydrophobic interaction. |
| Selectivity | High. Rigid geometry restricts off-target binding (e.g., NOX2 vs NOX1). | Low. Promiscuous binding due to small size. | Low. Generic hydrogen bond donor/acceptor. |
Case Study 1: NLRP3 Inflammasome Inhibition
Context: The NLRP3 inflammasome is a key target for treating inflammatory diseases (e.g., gout, atherosclerosis). Sulfonylurea derivatives containing the this compound moiety have been validated as potent inhibitors.
Mechanism & Validation: Research disclosed in European Patent EP3888749A1 identifies this compound as a critical starting material for next-generation sulfonylureas.
-
Experimental Outcome: The N-cyclopropyl derivatives demonstrated superior inhibition of IL-1β release in LPS-primed macrophages stimulated with ATP or nigericin compared to N-alkyl analogs.
-
Causality: The cyclopropyl group provides steric protection to the distal nitrogen, preventing hydrolytic cleavage of the sulfonylurea bridge in vivo.
Experimental Protocol: Synthesis of NLRP3 Inhibitor Scaffold
Derived from Patent WO2019211463A1
-
Reactants: Dissolve This compound (1 eq) in anhydrous THF.
-
Activation: Add triethylamine (2.5 eq) and cool to 0°C.
-
Coupling: Dropwise add the appropriate sulfonyl isocyanate (1.1 eq).
-
Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS (Target M+1).
-
Purification: Quench with water, extract with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc gradient).
Case Study 2: NOX2 Selectivity (NCATS-SM7270)
Context: NADPH Oxidase 2 (NOX2) overactivity drives oxidative stress in Traumatic Brain Injury (TBI).[1] The inhibitor NCATS-SM7270 utilizes an N-cyclopropyl-azaindole scaffold, validating the specific utility of the N-cyclopropyl group in this chemical space.
Data-Driven Comparison: A direct comparison between the N-isopropyl parent (GSK2795039) and the N-cyclopropyl analog (NCATS-SM7270) revealed:
-
Potency: NCATS-SM7270 (
) was 2-fold more potent than the parent compound ( ). -
Selectivity: The cyclopropyl variant showed no detectable activity against NOX3 or NOX4, whereas the alkyl variants exhibited off-target effects.
-
Pharmacokinetics: The cyclopropyl modification significantly extended the microsomal half-life (
) by blocking the primary site of metabolic attack.
Visualizations
Figure 1: SAR Decision Tree for Pyrazole Scaffolds
This logic flow illustrates when to deploy the 1-cyclopropyl scaffold versus alternatives.
Caption: Decision matrix for selecting this compound based on metabolic and structural requirements.
Figure 2: Validated Experimental Workflow (NLRP3/NOX2)
Step-by-step protocol visualization for synthesizing and testing the scaffold.
Caption: Workflow for the synthesis and biological validation of 1-cyclopropyl-pyrazole derivatives.
References
-
Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury. Source: PubMed / National Institutes of Health (NIH) URL:[Link] Note: Validates the "NCATS-SM7270" inhibitor which utilizes the N-cyclopropyl scaffold for improved potency and selectivity.
-
Sulfonylureas and related compounds and use of same (Patent EP3888749A1). Source: European Patent Office / Google Patents URL: Note: Explicitly lists this compound as a starting material for NLRP3 inhibitors.[2]
-
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Source: PMC / NIH URL:[Link] Note: Provides comparative data on metabolic stability of N-alkylated vs non-alkylated azoles, supporting the stability argument.
-
This compound Compound Summary. Source: PubChem URL:[3][Link] Note:[1] Verification of CAS 1240565-06-3 and chemical properties.
Sources
Safety Operating Guide
1-Cyclopropyl-1H-pyrazol-3-amine proper disposal procedures
The following guide details the technical disposal, handling, and safety protocols for 1-Cyclopropyl-1H-pyrazol-3-amine (CAS 175137-46-9). This document is structured for laboratory managers and safety officers requiring immediate, actionable data.
Executive Summary: Operational Directives
-
Primary Hazard: Chemical Irritant (Skin/Eye/Respiratory) and Potential Corrosive (Alkaline).
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Do not discharge into sewer systems. [1]
-
Segregation: Strictly isolate from acids, acid chlorides, and strong oxidizers to prevent exothermic reactions.
-
RCRA Status: Non-listed (Not P or U listed), but potentially characteristic waste (D002 Corrosive) if pH
12.5.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe waste characterization.
| Property | Data | Operational Implication |
| CAS Number | 175137-46-9 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₆H₉N₃ | High nitrogen content; incineration may generate NOx. |
| Physical State | Liquid or Low-Melting Solid | May require secondary containment for liquid handling. |
| Boiling Point | ~367°C (Predicted) | Low volatility, but aerosols are a respiratory hazard. |
| Acidity/Basicity | Basic (Amine functionality) | Incompatible with Acids. Potential D002 Waste. |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[2][3][4] 2A, STOT SE 3 | Standard PPE (Nitrile gloves, goggles) is mandatory. |
Pre-Disposal Handling & Segregation
Scientific Rationale: The amine group (-NH₂) on the pyrazole ring functions as a nucleophile and a Brønsted-Lowry base. Mixing this compound with electrophiles (like acid chlorides) or strong acids will result in rapid, exothermic protonation or acylation, potentially causing container failure or spattering.
Segregation Protocol
-
Keep Away From:
-
Strong Acids: (e.g., Hydrochloric acid, Sulfuric acid)
Risk of violent neutralization. -
Acylating Agents: (e.g., Acetyl chloride, Acetic anhydride)
Risk of exothermic amide formation. -
Oxidizers: (e.g., Hydrogen peroxide, Permanganates)
Risk of combustion or toxic gas evolution.
-
-
Storage: Store in a dedicated "Organic Bases" cabinet or a secondary container within a general organics cabinet.
Visualizing Compatibility
The following diagram illustrates the segregation logic based on chemical reactivity.
Figure 1: Chemical compatibility matrix emphasizing the isolation of the amine from acidic and oxidizing waste streams.
Waste Disposal Protocols
Step 1: Waste Characterization (The "Self-Validating" Check)
Before placing the waste in a drum, verify its pH.
-
Test: Dip a pH strip into the liquid waste or a 10% aqueous slurry of the solid waste.
-
Decision:
-
pH
12.5: Classify as RCRA Hazardous Waste D002 (Corrosive) .[5] -
pH < 12.5: Classify as Non-RCRA Regulated Chemical Waste (unless mixed with other solvents).
-
Note: Regardless of RCRA status, all quantities should be incinerated as hazardous chemical waste to ensure environmental stewardship.
-
Step 2: Containerization
-
Liquid Waste:
-
Use High-Density Polyethylene (HDPE) or Glass containers.
-
Do not fill >90% to allow for thermal expansion.
-
Cap tightly with a chemically resistant lid (phenolic or polypropylene with Teflon liner).
-
-
Solid Waste (or Contaminated Debris):
-
Double-bag in clear, 6-mil polyethylene bags.
-
Place bags inside a rigid fiberboard or plastic drum.
-
Step 3: Labeling
Labels must be legible and solvent-resistant.
-
Chemical Name: this compound (No abbreviations).
-
Hazards: "Irritant", "Organic Base".
Step 4: Disposal Workflow
Figure 2: Decision tree for categorizing and packaging waste based on physical state and pH.
Emergency Spill Procedures
In the event of a spill, rapid containment is necessary to prevent environmental contamination.
-
Evacuate & Ventilate: Remove ignition sources (though low flammability, standard precaution applies). Ventilate the area.[1][2][3][4][6][7][8][9][10]
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If generating dust/aerosols, use an N95 or P100 respirator.
-
Containment:
-
Liquid Spill: Surround with absorbent pillows or vermiculite. Do not use paper towels alone, as they may not contain the odor or potential corrosivity.
-
Solid Spill: Cover with a damp paper towel to prevent dust dispersion, then carefully sweep up.
-
-
Neutralization (Optional but Recommended):
-
Apply a weak acid neutralizer (e.g., citric acid or dilute acetic acid) to the spill area after bulk removal to neutralize the amine residues.
-
-
Clean Up: Collect all material into a hazardous waste bag. Wash the surface with soap and water.[2][3][4][6][7]
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. angenechemical.com [angenechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
